molecular formula C15H14ClNO2 B8097749 4-(4-Chlorophenyl)-L-phenylalanine

4-(4-Chlorophenyl)-L-phenylalanine

Cat. No.: B8097749
M. Wt: 275.73 g/mol
InChI Key: YNAJOMWNXOKORZ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-L-phenylalanine is a synthetic phenylalanine derivative designed for advanced life science research. This compound features a distinct biphenyl structure with a chlorine substituent, making it a valuable building block in medicinal chemistry and drug discovery. Its primary research application lies in its potential as a key intermediate in the synthesis of novel peptides and enzyme inhibitors. Researchers utilize this and similar modified amino acids to study and modulate protein-protein interactions, enzyme activity, and metabolic pathways, as the incorporation of such analogues can significantly alter the properties, stability, and binding affinity of peptides and therapeutic proteins . The structural motif of a chlorinated aromatic ring system is often explored for its ability to influence the hydrophobicity, electronic characteristics, and overall conformation of bioactive molecules . Handling of this compound should be conducted with appropriate safety measures. 4-(4-Chlorophenyl)-L-phenylalanine is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4-chlorophenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(17)15(18)19/h1-8,14H,9,17H2,(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAJOMWNXOKORZ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Chlorophenyl)-L-phenylalanine: Properties, Analysis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potent Modulator of Serotonergic Pathways

4-(4-Chlorophenyl)-L-phenylalanine, a non-proteinogenic amino acid, holds a significant position in the landscape of neurobiology and drug discovery. Structurally a derivative of the essential amino acid L-phenylalanine, the introduction of a chlorine atom at the para position of the phenyl ring confers unique biochemical properties. This modification transforms the molecule into a potent and irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This inhibitory action has established 4-(4-Chlorophenyl)-L-phenylalanine, also known as L-p-Chlorophenylalanine (L-PCPA) or Fenclonine, as an invaluable tool for researchers investigating the multifaceted roles of serotonin in physiological and pathological processes.[1][3][4] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and its pivotal applications in scientific research.

Core Physicochemical Characteristics

The foundational step in utilizing any chemical entity in a research or drug development setting is a thorough understanding of its molecular and physical properties. These characteristics are critical for accurate experimental design, from solution preparation to analytical method development.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are fundamental identifiers for 4-(4-Chlorophenyl)-L-phenylalanine.

PropertyValueSource
Molecular Formula C9H10ClNO2[1][5][6]
Molecular Weight 199.63 g/mol [1][5][6][7][8]
IUPAC Name (2S)-2-amino-3-(4-chlorophenyl)propanoic acid[5]
CAS Number 14173-39-8[5][6]

These values are essential for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Data Interpretation cluster_validation Validation sample 4-(4-Chlorophenyl)-L-phenylalanine (Solid) dissolution Dissolution in Appropriate Solvent sample->dissolution hplc HPLC Analysis (Purity) dissolution->hplc Inject lcms LC-MS Analysis (Molecular Weight) dissolution->lcms Infuse/Inject nmr NMR Spectroscopy (Structure) dissolution->nmr Transfer to NMR tube purity_data Purity >98% hplc->purity_data mw_data Correct MW & Isotopic Pattern lcms->mw_data structure_data Confirmed Structure nmr->structure_data validated Validated Compound purity_data->validated mw_data->validated structure_data->validated

Sources

The Strategic Integration of 4-Chloro-L-phenylalanine in Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The non-proteinogenic amino acid 4-chloro-L-phenylalanine (p-Cl-Phe) has long been a valuable tool in neuroscience and pharmacology, primarily recognized for its potent and irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This targeted depletion of serotonin has provided invaluable insights into the multifaceted roles of this neurotransmitter in a vast array of physiological and pathological processes. However, the utility of p-Cl-Phe extends beyond its standalone application as a pharmacological agent. In the realm of peptide research and drug discovery, the incorporation of p-Cl-Phe into peptide sequences offers a sophisticated strategy to modulate their biological activity, enhance their stability, and fine-tune their pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activity of 4-chloro-L-phenylalanine, detailing its mechanism of action, its applications in studying the serotonergic system, and, crucially, its emerging role as a strategic building block in the design of novel peptide therapeutics. We will delve into the causality behind experimental choices, provide detailed protocols for its use in both in vitro and in vivo settings, and present a forward-looking perspective on its potential in peptide-based drug development.

The Core Directive: Understanding the Biological Activity of 4-Chloro-L-phenylalanine

4-Chloro-L-phenylalanine is a synthetic amino acid derivative of L-phenylalanine distinguished by the presence of a chlorine atom at the para position of the phenyl ring[1]. This seemingly subtle modification has profound biological consequences, primarily centered on its interaction with the enzyme tryptophan hydroxylase (TPH).

Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase

The principal biological activity of p-Cl-Phe is its role as a potent and irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT)[2]. The inhibition is competitive with respect to the substrate tryptophan, meaning p-Cl-Phe binds to the active site of the enzyme[3].

The workflow for serotonin synthesis and the point of inhibition by p-Cl-Phe can be visualized as follows:

Serotonin_Synthesis_Inhibition Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate 5_HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5_HTP->AADC Substrate Serotonin Serotonin (5-HT) p_Cl_Phe 4-Chloro-L-phenylalanine p_Cl_Phe->TPH Irreversible Inhibition TPH->5_HTP Product AADC->Serotonin Product

Figure 1: Serotonin biosynthesis pathway and the inhibitory action of 4-chloro-L-phenylalanine.

This irreversible inhibition leads to a significant and sustained depletion of serotonin in the brain and peripheral tissues. The extent of depletion is dose-dependent, with studies in rodents demonstrating a reduction of brain serotonin levels by up to 90% following systemic administration of p-Cl-Phe[4].

Effects on Other Neurotransmitter Systems

While the primary target of p-Cl-Phe is TPH, it is crucial for researchers to be aware of its potential off-target effects. Some studies have reported that high doses of p-Cl-Phe can also lead to a reduction in the levels of catecholamines, such as dopamine and norepinephrine, although to a lesser extent than the depletion of serotonin[5]. This is an important consideration when designing experiments and interpreting data, as some observed effects may not be solely attributable to serotonin depletion.

Applications in Peptide Research: Beyond a Simple Depletor

The utility of 4-chloro-L-phenylalanine in peptide research can be broadly categorized into two main areas: its use as a tool to investigate the role of serotonin in peptide function and its incorporation into peptide sequences to directly modulate their biological activity.

Probing the Serotonin-Peptide Interface

Many neuropeptides and peptide hormones exert their effects in concert with or are modulated by the serotonergic system. By using p-Cl-Phe to deplete serotonin, researchers can elucidate the role of 5-HT in the physiological actions of these peptides. For example, studies have used p-Cl-Phe to investigate the relationship between serotonin and Substance P, a neuropeptide involved in pain transmission and inflammation[6].

Modulating Peptide Bioactivity through Direct Incorporation

The incorporation of unnatural amino acids is a cornerstone of modern peptide design, allowing for the enhancement of potency, stability, and receptor selectivity[7]. The substitution of a native phenylalanine residue with p-Cl-Phe can introduce subtle yet significant changes to a peptide's physicochemical properties:

  • Hydrophobicity and Binding Affinity: The chlorine atom increases the hydrophobicity of the phenylalanine side chain. This can lead to enhanced binding affinity for receptors with hydrophobic pockets. The position of the chlorine atom (ortho, meta, or para) can fine-tune these interactions[7].

  • Conformational Rigidity: The presence of the halogen can influence the conformational preferences of the peptide backbone, potentially leading to more stable and biologically active structures[7].

  • Proteolytic Stability: Modifications to the peptide backbone, including the incorporation of unnatural amino acids, can increase resistance to degradation by proteases, thereby extending the peptide's half-life in vivo[8][9].

A notable example is in the field of G protein-coupled receptor (GPCR) ligands. The substitution of phenylalanine with halogenated analogs in neuropeptide Y (NPY) and opioid peptides has been shown to alter receptor binding affinity and selectivity[10][11][12]. For instance, p-substituted phenylalanine analogs in Peptide YY (PYY), a peptide related to NPY, are well-tolerated at the Y2 receptor but significantly reduce binding to Y1 and Y4 receptors, demonstrating how such modifications can confer receptor subtype selectivity[10].

Experimental Design and Protocols: A Practical Guide

As a Senior Application Scientist, it is imperative to provide not just the "what" but the "why" and "how." This section details key experimental protocols for the use of 4-chloro-L-phenylalanine in peptide research.

In Vivo Serotonin Depletion in Rodent Models

This protocol outlines a standard procedure for inducing serotonin depletion in mice using p-Cl-Phe to study its effects on behavior or the action of a co-administered peptide.

Protocol 1: Serotonin Depletion in Mice

Step Procedure Rationale and Key Considerations
1. Reagent Preparation Prepare a solution of 4-chloro-DL-phenylalanine (pCPA) in 0.9% sterile saline. A common concentration is 10 mg/mL. Gentle heating and vortexing may be required for complete dissolution.The DL-racemic mixture is often used for in vivo studies. Ensure the solution is sterile if administered via injection.
2. Animal Dosing Administer pCPA to mice via intraperitoneal (i.p.) injection at a dose of 150-300 mg/kg for 2-3 consecutive days.The dosing regimen can be adjusted based on the desired level and duration of serotonin depletion. Multiple injections are typically required for sustained depletion.
3. Experimental Timeline Conduct behavioral testing or peptide administration 2-4 days after the final pCPA injection.This timeframe allows for maximal serotonin depletion to occur.
4. Verification of Depletion Following the experimental endpoint, collect brain tissue (e.g., hippocampus, prefrontal cortex) for analysis of serotonin and its metabolite, 5-HIAA, levels via HPLC with electrochemical detection.This is a critical step to confirm the efficacy of the serotonin depletion and to correlate the biochemical changes with the observed physiological or behavioral outcomes.
Solid-Phase Peptide Synthesis (SPPS) with 4-Chloro-L-phenylalanine

The incorporation of p-Cl-Phe into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis of a p-Cl-Phe-Containing Peptide

Step Procedure Rationale and Key Considerations
1. Resin Swelling Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for at least 30 minutes.Proper swelling of the resin is essential for efficient diffusion of reagents and successful synthesis.
2. Fmoc Deprotection Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.Piperidine is a strong enough base to remove the Fmoc group without cleaving the peptide from the resin.
3. Amino Acid Coupling Couple the desired Fmoc-protected amino acid (including Fmoc-4-Cl-Phe-OH) to the deprotected N-terminus. Use a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF. The reaction time is typically 1-2 hours.The choice of coupling reagent and reaction time may need to be optimized depending on the specific amino acid sequence to ensure complete coupling.
4. Monitoring and Washing Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Wash the resin thoroughly with DMF after each coupling and deprotection step.The Kaiser test detects free primary amines, indicating an incomplete coupling reaction. Thorough washing is crucial to remove excess reagents and byproducts.
5. Repeat Cycles Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
6. Cleavage and Deprotection After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.The composition of the cleavage cocktail depends on the specific amino acids in the peptide sequence.
7. Purification and Characterization Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity. Mass spectrometry provides the molecular weight of the peptide, confirming its identity.

The workflow for SPPS can be visualized as follows:

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling Start->Swell Deprotect 2. Fmoc Deprotection Swell->Deprotect Couple 3. Amino Acid Coupling (including Fmoc-4-Cl-Phe-OH) Deprotect->Couple Wash 4. Washing Couple->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Deprotect Next Cycle Cleave 5. Cleavage from Resin & Side-chain Deprotection Repeat->Cleave Final Cycle Purify 6. Purification (RP-HPLC) Cleave->Purify Characterize 7. Characterization (Mass Spec, Analytical HPLC) Purify->Characterize End Final Peptide Characterize->End

Figure 2: General workflow for solid-phase peptide synthesis incorporating 4-chloro-L-phenylalanine.

In Vitro Tryptophan Hydroxylase Activity Assay

To assess the inhibitory potential of p-Cl-Phe or other compounds on TPH activity, a continuous fluorometric assay can be employed. This assay is based on the different fluorescence properties of tryptophan and its product, 5-hydroxytryptophan.

Protocol 3: Continuous Fluorometric TPH Activity Assay

Step Procedure Rationale and Key Considerations
1. Reagent Preparation Prepare a reaction buffer (e.g., 50 mM MES, pH 7.0) containing the necessary co-factors: tryptophan, a pterin cofactor (e.g., 6-methyltetrahydropterin), ferrous ammonium sulfate, and a reducing agent (e.g., DTT).The specific concentrations of substrates and co-factors may need to be optimized for the specific TPH enzyme preparation being used.
2. Enzyme and Inhibitor Preparation Prepare solutions of purified TPH enzyme and the inhibitor (p-Cl-Phe) at various concentrations.
3. Assay Setup In a 96-well microplate, add the reaction buffer, the TPH enzyme, and varying concentrations of the inhibitor.A no-inhibitor control is essential to determine the baseline enzyme activity.
4. Reaction Initiation and Measurement Initiate the reaction by adding the substrate (tryptophan) or the enzyme. Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~300 nm and an emission wavelength of ~330 nm over time using a microplate reader.The rate of increase in fluorescence is directly proportional to the TPH enzyme activity.
5. Data Analysis Calculate the initial reaction velocities from the fluorescence data. Plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value.The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation and Analysis

A crucial aspect of scientific communication is the clear and concise presentation of data. When evaluating the impact of p-Cl-Phe incorporation into a peptide, a comparative table of biological activity is highly effective.

Table 1: Hypothetical Comparative Biological Activity of a Native Peptide and its p-Cl-Phe Analog

Peptide Receptor Binding Affinity (Ki, nM) In Vitro Potency (IC50, nM) In Vivo Half-life (t1/2, min)
Native Peptide15.2 ± 2.125.8 ± 3.510.5 ± 1.8
p-Cl-Phe Analog5.8 ± 0.910.2 ± 1.725.3 ± 4.2

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Future Perspectives and Conclusion

The strategic incorporation of 4-chloro-L-phenylalanine into peptide sequences represents a powerful and versatile tool in the arsenal of peptide chemists and drug discovery scientists. While its role as a serotonin depletor has been well-established, its application as a functional building block in peptide design is an area of growing interest. The ability to fine-tune receptor affinity, enhance proteolytic stability, and modulate the conformational properties of peptides makes p-Cl-Phe a valuable component in the development of next-generation peptide therapeutics.

As our understanding of the intricate interplay between peptide structure and function continues to evolve, the rational design of peptides incorporating unnatural amino acids like p-Cl-Phe will undoubtedly play an increasingly important role in addressing unmet medical needs. This technical guide provides a foundational framework for researchers to explore and harness the unique properties of 4-chloro-L-phenylalanine in their own research and development endeavors.

References

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  • Schiller, P. W., Nguyen, T. M., Berezowska, I., Weltrowska, G., & Lemieux, C. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of medicinal chemistry, 35(21), 3954–3959.
  • Hagiwara, D., Miyake, H., Morimoto, H., Murai, M., Fujii, T., & Matsuo, M. (1992). Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists. Journal of medicinal chemistry, 35(11), 2015–2025.
  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Y-receptor affinity modulation by the design of pancreatic polypeptide/neuropeptide Y chimera led to Y(5)-receptor ligands with picomolar affinity. Journal of peptide science: an official publication of the European Peptide Society, 6(3), 97–122.
  • Schiller, P. W., Nguyen, T. M., Maziak, L. A., & Lemieux, C. (1987). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of medicinal chemistry, 30(11), 2094–2099.
  • Miller, L. J. (2015). A Paradigm for Peptide Hormone-GPCR Analyses. International journal of molecular sciences, 16(12), 28764–28776.
  • Daniels, A. J., Matthews, J. E., Slepetis, R. J., Jansen, M., Viveros, O. H., Tadepalli, A., ... & Leban, J. J. (1995). High-affinity neuropeptide Y receptor antagonists. Proceedings of the National Academy of Sciences, 92(20), 9067–9071.
  • Hagiwara, D., Miyake, H., Morimoto, H., Murai, M., Fujii, T., & Matsuo, M. (1992). Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists. Journal of medicinal chemistry, 35(11), 2015–2025.
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  • Wickstrom, L., & Okon, M. (2023). Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations.
  • Hagiwara, D., Miyake, H., Morimoto, H., Murai, M., Fujii, T., & Matsuo, M. (1992). Studies on neurokinin antagonists. 1. The design of novel tripeptides possessing the glutaminyl-D-tryptophylphenylalanine sequence as substance P antagonists. Journal of medicinal chemistry, 35(11), 2015–2025.
  • Cabrele, C., & Beck-Sickinger, A. G. (2000). Y-receptor affinity modulation by the design of pancreatic polypeptide/neuropeptide Y chimera led to Y(5)-receptor ligands with picomolar affinity. Journal of peptide science: an official publication of the European Peptide Society, 6(3), 97–122.
  • Miller, C. A., & Shirota, F. N. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of neurochemistry, 31(3), 837–843.
  • Hashimoto, T., Uchida, Y., Nishijima, M., Sakura, N., & Hirose, K. (1987). Syntheses and Biological Activities of Substance P Analogs Containing L- And D-Homoglutamine and L- And D-Pyrohomoglutamic Acid at Position 5 and 6. Bulletin of the Chemical Society of Japan, 60(3), 1207-1209.

Sources

The Solubility Frontier: A Deep Dive into the Physicochemical Profile of 4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility profile of 4-(4-Chlorophenyl)-L-phenylalanine, a substituted amino acid of significant interest in neuroscience research and drug development.[1] We will explore its solubility in aqueous systems versus a range of organic solvents, delve into the underlying physicochemical principles governing its dissolution, and present standardized methodologies for its empirical determination. This guide is intended to be a valuable resource for scientists and researchers, offering both theoretical insights and practical protocols to inform formulation development and advance research applications of this compound.

Introduction: The Significance of a Chloro-Substituted Amino Acid Analog

4-(4-Chlorophenyl)-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. It is most notably recognized as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin.[2] This property makes it a valuable tool in neurobiological research for studying the roles of serotonin in various physiological and pathological processes. Its potential therapeutic applications are also an area of active investigation.[1]

A thorough understanding of the solubility of 4-(4-Chlorophenyl)-L-phenylalanine is paramount for its effective use in both research and clinical settings. Poor solubility can lead to challenges in preparing solutions for in vitro and in vivo studies, result in low and variable bioavailability, and complicate the development of stable and effective dosage forms. This guide aims to provide a detailed exploration of the solubility characteristics of this compound, offering a foundation for its rational formulation and application.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. For 4-(4-Chlorophenyl)-L-phenylalanine, the key determinants include its zwitterionic nature, the hydrophobicity introduced by the chlorophenyl group, and the strength of its crystal lattice.

Key Physicochemical Properties of 4-(4-Chlorophenyl)-L-phenylalanine:

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂[3]
Molecular Weight199.63 g/mol [3]
pKa₁ (Carboxylic Acid)~2.18[4]
pKa₂ (Amine)~8.96[4]
XLogP31.5[5]
Melting Point>240 °C (decomposes)[4]

Theoretical Framework:

The solubility of 4-(4-Chlorophenyl)-L-phenylalanine can be understood through two primary lenses: the energy required to break the solute-solute interactions within the crystal lattice (crystal lattice energy) and the energy released upon the formation of solute-solvent interactions (solvation energy).

  • Crystal Lattice Energy: The high melting point of 4-(4-Chlorophenyl)-L-phenylalanine suggests strong intermolecular forces within its crystal lattice, including hydrogen bonding and van der Waals interactions. A significant amount of energy is required to overcome these forces before dissolution can occur.

  • Solvation Energy: The zwitterionic nature of the amino acid moiety allows for strong electrostatic interactions and hydrogen bonding with polar solvents like water. The chlorophenyl group, however, is hydrophobic and will have more favorable interactions with nonpolar or less polar organic solvents.

  • LogP: The partition coefficient (LogP) is a measure of a compound's lipophilicity. An XLogP3 value of 1.5 for 4-(4-Chlorophenyl)-L-phenylalanine indicates a moderate level of lipophilicity, suggesting that while it has some affinity for nonpolar environments, its solubility in water will still be significant due to the polar amino acid functional groups.[5]

The interplay of these factors dictates the compound's solubility in different solvent systems.

Solubility Profile: Water vs. Organic Solvents

The solubility of 4-(4-Chlorophenyl)-L-phenylalanine exhibits significant variation between aqueous and organic media, a direct consequence of its amphiphilic nature.

Aqueous Solubility

In aqueous media, the solubility of 4-(4-Chlorophenyl)-L-phenylalanine is highly dependent on pH. As a zwitterionic compound, it possesses both an acidic carboxylic acid group and a basic amino group.

  • At Isoelectric Point (pI): The pI is the pH at which the net charge of the molecule is zero. At this pH, the solubility of the amino acid is at its minimum due to the strong intermolecular electrostatic attractions between the zwitterions, which favors the solid crystalline state.

  • At Low pH (pH < pKa₁): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge. The increased polarity and charge lead to enhanced solubility in water.

  • At High pH (pH > pKa₂): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is in its neutral form (-NH₂), resulting in a net negative charge. This also leads to increased solubility in water.

A reported aqueous solubility for the L-form is 10.29 mg/mL (51.55 mM) , with the note that sonication may be required, suggesting that the dissolution process can be slow.[6] For the DL-racemic mixture, a solubility of up to 5 mM in water with gentle warming has been reported.[5]

Organic Solvent Solubility

Quantitative data for the solubility of 4-(4-Chlorophenyl)-L-phenylalanine in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and data from chemical suppliers provide some insights.

  • Polar Protic Solvents:

    • Methanol: The DL-form is described as "slightly soluble."[4]

    • Ethanol: The DL-form is reported to be "insoluble."[2] The lower solubility in ethanol compared to water is expected due to ethanol's lower polarity and reduced ability to solvate the zwitterionic portion of the molecule.

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO): The DL-form has a reported solubility of 2 mg/mL (10.01 mM) .[2] The N-FMOC protected form is also soluble in DMSO.[7]

    • N,N-Dimethylformamide (DMF): The N-FMOC protected form is soluble in DMF.[7]

  • Nonpolar Solvents: Due to the polar amino acid group, the solubility in nonpolar solvents such as hexanes or toluene is expected to be very low.

Comparative Solubility Data Summary (L- and DL-forms):

Solvent4-(4-Chlorophenyl)-L-phenylalanine4-(4-Chlorophenyl)-DL-phenylalanine
Water10.29 mg/mL (51.55 mM)[6]~1 mg/mL (5 mM)[5]
MethanolData not availableSlightly soluble[4]
EthanolData not availableInsoluble[2]
DMSOData not available2 mg/mL (10.01 mM)[2]
Acetic AcidSolubleData not available

Note: The data is compiled from various sources and may have been determined under different conditions (e.g., temperature, particle size). For precise applications, it is recommended to determine solubility experimentally under the specific conditions of use.

Experimental Determination of Solubility: A Standardized Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an excess amount of 4-(4-Chlorophenyl)-L-phenylalanine into a suitable vessel (e.g., a glass vial with a screw cap). An excess is crucial to ensure that equilibrium is reached with undissolved solid present.

    • Add a precise volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent).

  • Equilibration:

    • Seal the vessel tightly to prevent solvent evaporation.

    • Place the vessel in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. For amino acid derivatives, this can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by:

      • Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

      • Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) of a suitable pore size (e.g., 0.22 µm or 0.45 µm).

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 4-(4-Chlorophenyl)-L-phenylalanine using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method. A reversed-phase C18 column is typically suitable.

      • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides higher sensitivity and selectivity, which can be beneficial for low-solubility measurements.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Diagram of the Shake-Flask Solubility Determination Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess 4-(4-Chlorophenyl)-L-phenylalanine prep2 Add precise volume of solvent prep1->prep2 equil1 Seal and place in shaking incubator (constant T) prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Withdraw supernatant equil2->sep1 sep2 Centrifuge or Filter (e.g., 0.22 µm) sep1->sep2 quant1 Dilute supernatant sep2->quant1 quant2 Analyze by HPLC-UV or LC-MS quant1->quant2 quant3 Calculate solubility (mg/mL or mM) quant2->quant3

Caption: Workflow for the determination of thermodynamic solubility using the shake-flask method.

Implications for Drug Development and Research

The solubility profile of 4-(4-Chlorophenyl)-L-phenylalanine has several important implications for its practical application:

  • Formulation of Preclinical Studies: The limited aqueous solubility, especially around its isoelectric point, necessitates careful consideration when preparing solutions for in vivo studies. The use of co-solvents, cyclodextrins, or pH adjustment may be required to achieve the desired concentrations for administration. For example, one protocol describes dissolving the compound in 1M HCl and then neutralizing it with 1M NaOH in the presence of 2-Hydroxypropyl-beta-cyclodextrin to maintain solubility at a neutral pH.

  • Oral Bioavailability: The solubility in gastrointestinal fluids will be a key factor in its oral absorption. The pH-dependent solubility suggests that its dissolution may vary in different segments of the GI tract.

  • In Vitro Assays: For cell-based assays, it is crucial to ensure that the compound remains in solution at the tested concentrations in the cell culture medium to avoid artifacts from precipitation. The use of DMSO as a co-solvent for stock solutions is common, but the final concentration of DMSO should be kept low to minimize cellular toxicity.

  • Solid Form Selection: Different polymorphic forms or salts of 4-(4-Chlorophenyl)-L-phenylalanine may exhibit different solubility and stability characteristics. Salt formation is a common strategy to enhance the aqueous solubility of ionizable compounds.

Diagram of Factors Influencing the Utility of 4-(4-Chlorophenyl)-L-phenylalanine in Drug Development:

G Solubility Solubility Profile (Aqueous & Organic) Formulation Formulation Strategy (e.g., pH adjustment, co-solvents) Solubility->Formulation Bioavailability Oral Bioavailability Solubility->Bioavailability InVitro In Vitro Assay Performance Solubility->InVitro Formulation->Bioavailability Efficacy Therapeutic Efficacy Bioavailability->Efficacy InVitro->Efficacy SolidForm Solid Form Selection (Polymorphs, Salts) SolidForm->Solubility

Sources

therapeutic potential of 4-(4-Chlorophenyl)-L-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of 4-(4-Chlorophenyl)-L-phenylalanine Derivatives: From CNS Probes to Peripheral TPH1 Inhibitors[1]

Executive Summary

For decades, 4-(4-Chlorophenyl)-L-phenylalanine (PCPA) served as the "gold standard" tool for depleting serotonin (5-HT) in biological research.[1] As an irreversible inhibitor of Tryptophan Hydroxylase (TPH), it offered researchers a blunt instrument to study serotonin's role in sleep, mood, and gut motility.[1] However, its ability to cross the blood-brain barrier (BBB) and deplete central serotonin rendered it clinically non-viable due to severe neuropsychiatric side effects.[1]

This technical guide explores the medicinal chemistry evolution that transformed the PCPA scaffold into Telotristat Ethyl and Rodatristat Ethyl —next-generation derivatives designed for peripheral restriction . By retaining the core TPH-inhibiting capability while excluding CNS penetration, these molecules have unlocked new therapeutic horizons in Carcinoid Syndrome, Pulmonary Arterial Hypertension (PAH), and Cholangiocarcinoma.[1]

Mechanistic Foundation: The Serotonin Biosynthesis Pathway[2][3]

To understand the therapeutic utility of PCPA derivatives, one must distinguish between the two isoforms of the rate-limiting enzyme, Tryptophan Hydroxylase (TPH) .

  • TPH1: Expressed primarily in enterochromaffin cells (gut), lungs, and other peripheral tissues.[1] Responsible for >90% of total body serotonin.[2]

  • TPH2: Expressed exclusively in the brainstem (Raphe nuclei) and enteric nervous system neurons. Regulates mood, sleep, and cognitive functions.

Mechanism of Action: PCPA and its derivatives compete with the substrate (L-Tryptophan) or the cofactor (Tetrahydrobiopterin, BH4) at the catalytic domain of TPH.

  • PCPA: Acts as an irreversible inhibitor, covalently modifying the enzyme and permanently inactivating it.

  • Modern Derivatives (e.g., Telotristat): Function as reversible, competitive inhibitors with high affinity for the TPH active site.[1]

Visualization: Serotonin Pathway & Inhibition Targets[2][3][4][5][6]

SerotoninPathway Trp L-Tryptophan TPH1 TPH1 Enzyme (Peripheral) Trp->TPH1 Substrate TPH2 TPH2 Enzyme (Central/Brain) Trp->TPH2 Substrate HTP 5-Hydroxytryptophan (5-HTP) TPH1->HTP Hydroxylation TPH2->HTP Hydroxylation AADC AADC Enzyme HTP->AADC Decarboxylation Serotonin Serotonin (5-HT) AADC->Serotonin Decarboxylation PCPA PCPA (Non-selective, Irreversible) PCPA->TPH1 Blocks PCPA->TPH2 Blocks Telo Telotristat Ethyl (Peripheral TPH1 Selective) Telo->TPH1 Selectively Blocks Telo->TPH2 No Access (BBB)

Figure 1: Differential inhibition of Serotonin biosynthesis by PCPA vs. Telotristat Ethyl.

Structural Evolution: From PCPA to Telotristat

The transition from PCPA to modern therapeutics is a masterclass in property-based drug design . The goal was to maintain TPH affinity while increasing molecular weight and polarity to prevent BBB crossing.

The Progenitor: PCPA (Fenclonine)[1]
  • Structure: Simple chlorinated amino acid.[1][3]

  • Pharmacokinetics: Rapidly crosses BBB via Large Neutral Amino Acid Transporter (LAT1).[1]

  • Outcome: Global serotonin depletion.[1] Effective for carcinoid symptoms but caused severe depression and insomnia.[1]

The Successor: Telotristat Ethyl (Xermelo)[1]
  • Chemical Structure: Ethyl (S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate.[1]

  • Design Logic:

    • Prodrug Strategy: The ethyl ester moiety improves oral bioavailability.[1] Once absorbed, it is hydrolyzed by carboxylesterases to the active acid form (Telotristat ).[1][4][5]

    • Peripheral Restriction: The active metabolite is highly polar and a substrate for efflux transporters, preventing significant CNS accumulation.

    • Potency: The addition of the pyrimidine linker and the trifluoroethoxy group enhances binding affinity to the TPH active site compared to the simple phenyl ring of PCPA.

Comparative Pharmacological Profile
FeaturePCPA (Fenclonine)Telotristat EthylRodatristat Ethyl
Mechanism Irreversible TPH1/2 InhibitorReversible TPH Inhibitor (Prodrug)Reversible TPH Inhibitor (Prodrug)
BBB Permeability High (Crosses freely)Negligible (Active form excluded)Negligible
Primary Indication Historical (Carcinoid)Carcinoid Syndrome DiarrheaPulmonary Arterial Hypertension (PAH)
Active Metabolite IC50 ~20-30 µM (Irreversible)0.028 µM (TPH1)< 0.1 µM (TPH1)
Key Safety Advantage None (Severe CNS effects)No CNS depressionNo CNS depression

Therapeutic Applications

Carcinoid Syndrome (Approved)

Neuroendocrine tumors (NETs) secrete massive amounts of serotonin, causing flushing, diarrhea, and heart valve fibrosis.[1][5] Somatostatin analogs (SSA) inhibit release but not synthesis.

  • Role of Derivatives: Telotristat ethyl works synergistically with SSAs. By inhibiting TPH1, it lowers the "serotonin load" produced by the tumor mass.

  • Biomarker: Efficacy is tracked by measuring urinary 5-HIAA (5-hydroxyindoleacetic acid), the primary metabolite of serotonin.[5]

Pulmonary Arterial Hypertension (PAH) (Investigational)

Serotonin is a potent vasoconstrictor and mitogen for pulmonary artery smooth muscle cells.[1][6]

  • Hypothesis: Excess peripheral serotonin drives vascular remodeling in PAH.

  • Current Status: Rodatristat Ethyl (Altavant Sciences) showed promise in preclinical models by reversing remodeling.[1][7] However, the Phase 2b ELEVATE 2 trial did not meet its primary efficacy endpoints, highlighting the complexity of PAH pathology beyond just serotonin.

  • Next-Gen: Newer compounds like TPT-004 (dual binding pocket inhibitors) are being explored to achieve deeper serotonin suppression in the lung tissue.[1]

Cholangiocarcinoma (Emerging)

Recent preclinical data suggests that serotonin acts as an autocrine growth factor for bile duct cancers.[1]

  • Finding: Telotristat ethyl enhances the efficacy of standard chemotherapy (Gemcitabine/Cisplatin) in cholangiocarcinoma models by starving the tumor of serotonin.

Experimental Protocols

For researchers evaluating novel PCPA derivatives, the following protocols ensure robust data generation.

Protocol A: In Vitro TPH1 Enzymatic Inhibition Assay

Objective: Determine the IC50 of a derivative against recombinant human TPH1.

  • Reagents:

    • Recombinant human TPH1 enzyme (expressed in E. coli).[1]

    • Substrate: L-Tryptophan (50 µM).

    • Cofactor: Tetrahydrobiopterin (BH4) (25 µM) + DTT (to maintain reduced state).[1]

    • Catalase (to degrade H2O2 byproduct).[1]

  • Workflow:

    • Incubate Enzyme + Test Compound (0.1 nM – 10 µM) in reaction buffer (50 mM HEPES, pH 7.0) for 10 mins at 37°C.

    • Initiate reaction by adding L-Tryptophan and BH4.[1]

    • Incubate for 20 mins.

    • Stop reaction with 1% Perchloric Acid.[1]

  • Detection:

    • Analyze supernatant via HPLC with Fluorescence Detection (Ex: 300 nm, Em: 330 nm).

    • Quantify the product 5-Hydroxytryptophan (5-HTP) .

  • Validation:

    • Control: PCPA (100 µM) should show near-complete inhibition.[1]

    • Z-factor should be > 0.5 for high-throughput screening.[1]

Protocol B: In Vivo Peripheral Specificity Check

Objective: Confirm the compound depletes peripheral serotonin without affecting the brain.

  • Animal Model: C57BL/6 Mice (n=6 per group).

  • Dosing: Oral gavage of derivative (e.g., 200 mg/kg) vs. Vehicle for 5 days.

  • Sample Collection:

    • Peripheral: Collect whole blood and jejunum tissue.[1]

    • Central: Dissect Brainstem/Raphe nuclei.[1]

  • Analysis:

    • Homogenize tissues in 0.2N Perchloric acid.[1]

    • Measure 5-HT levels via HPLC-ECD (Electrochemical Detection).[1]

  • Success Criteria:

    • Blood/Gut 5-HT: >50% reduction compared to vehicle.[1]

    • Brain 5-HT: <10% change (statistically insignificant).[1]

Synthesis & Structural Logic

The synthesis of high-potency derivatives like Telotristat requires overcoming the lack of specificity in direct chlorination.

General Synthetic Strategy (Telotristat Ethyl Type)
  • Pyrimidine Core Assembly: The central pyrimidine ring is often formed by condensing an amidine with a beta-keto ester.[1]

  • Chiral Ether Formation: The critical step is introducing the chiral side chain (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)ethanol.[1] This is often achieved via biocatalytic reduction (using ketoreductases) to ensure high enantiomeric excess (>99% ee), which is vital for binding affinity.[1]

  • Coupling: The chiral alcohol is coupled to the pyrimidine core via nucleophilic aromatic substitution (SNAr).[1]

  • Prodrug Formation: The final carboxylic acid is esterified (ethyl ester) to enhance lipophilicity for intestinal absorption.[1]

Visualization: Structural Logic Flow[1]

SynthesisLogic Step1 Scaffold Selection (Phenylalanine vs. Pyrimidine) Step2 Peripheral Restriction Design (Increase MW, Polarity, Efflux) Step1->Step2 Step3 Potency Optimization (Chiral Trifluoroethoxy linker) Step2->Step3 Step4 Bioavailability (Ethyl Ester Prodrug) Step3->Step4

Figure 2: Medicinal chemistry logic flow for converting PCPA to Telotristat Ethyl.

Future Directions

The field is moving beyond simple TPH1 inhibition.

  • Dual-Pocket Inhibitors: Compounds like TPT-004 target both the tryptophan and BH4 binding pockets simultaneously, offering higher potency and potentially overcoming resistance mechanisms.[1]

  • Gut-Restricted Inhibitors: For metabolic diseases (Obesity, Type 2 Diabetes), researchers are developing inhibitors that are non-absorbable, acting strictly on TPH1 in the gut lumen/epithelium to modulate metabolic signaling without systemic exposure.[1]

References

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967).[1] Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin.[1] Molecular Pharmacology.[1] Link

  • Kulke, M. H., et al. (2014).[1][8] Telotristat etiprate, a novel serotonin synthesis inhibitor, in patients with carcinoid syndrome and diarrhea not adequately controlled by octreotide.[5][8] Endocrine-Related Cancer.[1][8] Link

  • FDA Drug Approval Package. (2017). Xermelo (Telotristat Ethyl) Pharmacology Review.Link[1]

  • Sitbon, O., et al. (2021).[1] Rodatristat ethyl for the treatment of pulmonary arterial hypertension (ELEVATE 2).[1][7] Pulmonary Circulation.[1][7] Link

  • Alpini, G., et al. (2024).[1][2] Telotristat ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models. Journal of Cellular and Molecular Medicine. Link

  • Specker, E., et al. (2022).[1][9] Structure-Based Design of Xanthine-Benzimidazole Derivatives as Novel and Potent Tryptophan Hydroxylase Inhibitors.[1] Journal of Medicinal Chemistry. Link[1]

Sources

4-(4-Chlorophenyl)-L-phenylalanine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-L-phenylalanine

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chlorophenyl)-L-phenylalanine, also known as L-p-Chlorophenylalanine (L-PCPA). As a non-proteinogenic amino acid, it serves as a critical tool in biomedical research, primarily recognized for its role as an inhibitor of serotonin biosynthesis. This document details its chemical identity, physicochemical properties, synthesis considerations, mechanism of action, and applications in neuroscience and drug development. It is intended for researchers, scientists, and professionals who require a detailed understanding of this compound for experimental design and application.

Core Chemical Identity and Properties

4-(4-Chlorophenyl)-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, distinguished by the substitution of a chlorine atom at the para (4) position of the phenyl ring.[1] This modification confers unique biological activities not present in its parent compound.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for 4-(4-Chlorophenyl)-L-phenylalanine are summarized below.

IdentifierValueSource(s)
CAS Number 14173-39-8[1][2]
IUPAC Name (2S)-2-amino-3-(4-chlorophenyl)propanoic acid[1]
Molecular Formula C₉H₁₀ClNO₂[1][2]
Molecular Weight 199.63 g/mol [1][2]
Canonical SMILES C1=CC(=CC=C1CN)Cl[1]
InChIKey NIGWMJHCCYYCSF-QMMMGPOBSA-N[1][2]
Synonyms L-4-Chlorophenylalanine, L-p-Chlorophenylalanine, L-PCPA, (S)-Fenclonine[1][3][4]
EC Number 238-023-5[2]

Note: The racemic mixture, 4-Chloro-DL-phenylalanine, has a different CAS number (7424-00-2).[5][6]

Physicochemical Properties

The physical and chemical properties of L-PCPA dictate its handling, storage, and formulation for experimental use.

PropertyValueSource(s)
Appearance White to off-white powder or crystalline powder[2][4][7]
Melting Point 263 °C (decomposes)[2][4]
Solubility Slightly soluble in water. Soluble in aqueous base and acetic acid.[2][4]
Storage Temperature -20°C is recommended for long-term stability.[2][4]
Optical Rotation [α]²⁰/D ~ -27° (c=0.5 in H₂O at 34°C)[2][4]
pKa 2.18 ± 0.10 (Predicted)[2]

Synthesis and Chemical Considerations

The synthesis of enantiomerically pure 4-(4-Chlorophenyl)-L-phenylalanine presents unique challenges. Direct chlorination of L-phenylalanine is often avoided as it produces a mixture of ortho, meta, and para isomers, along with di-chlorinated byproducts, which are difficult to separate effectively.[8]

A more controlled approach involves using L-phenylalanine as the chiral starting material and introducing the chloro- group through more sophisticated methods, or by building the molecule from a pre-chlorinated precursor. For applications in peptide synthesis, protected derivatives such as Boc-4-chloro-L-phenylalanine (CAS: 68090-88-0) are utilized.[7] The tert-butyloxycarbonyl (Boc) protecting group enhances stability and solubility, facilitating its incorporation into peptide chains.[7]

G cluster_0 Conceptual Synthesis Pathway A L-Phenylalanine (Starting Material) B Protection of Amino Group (e.g., Boc Anhydride) A->B C Directed Chlorination of Phenyl Ring B->C D Deprotection Step C->D E Purification (e.g., Crystallization, Chromatography) D->E F Pure 4-(4-Chlorophenyl)-L-phenylalanine E->F G cluster_legend *AADC: Aromatic L-amino acid decarboxylase tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph Catalyzes htp 5-Hydroxytryptophan (5-HTP) serotonin Serotonin (5-HT) htp->serotonin via AADC* pcpa L-PCPA (Inhibitor) pcpa->tph Irreversibly Inhibits tph->htp key

Caption: Mechanism of L-PCPA as an inhibitor of serotonin biosynthesis.

Beyond its effects on TPH, some studies have investigated its impact on phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine. [9][10]This interaction is particularly relevant in the context of creating animal models for phenylketonuria. [10]

Applications in Research and Development

The ability of L-PCPA to selectively deplete serotonin has established it as a cornerstone research chemical in neuropharmacology and physiology.

  • Neuroscience Research: It is widely used to create animal models with depleted serotonin levels to study the role of this neurotransmitter in sleep, aggression, anxiety, learning, and sexual behavior. [8]* Cell Biology: L-PCPA has been used in in vitro studies, such as with neuroblastoma cells, to investigate the cellular effects of amino acid analogues and protein synthesis. [10]It has also been used to study the impact of serotonin on intestinal neuroplasticity. [3]* Drug Discovery: While not a therapeutic agent itself due to its potent and widespread effects, L-PCPA is crucial for validating the targets of new drugs aimed at modulating the serotonergic system.

  • Biochemical Assays: It serves as a reference inhibitor in assays for tryptophan hydroxylase activity.

Experimental Protocol: Preparation of a Stock Solution for In Vitro Use

The following is a general protocol for preparing a stock solution of L-PCPA. Researchers must adapt concentrations based on their specific experimental needs and cell culture conditions.

  • Pre-Weighing: Under a chemical fume hood, carefully weigh the desired amount of L-PCPA powder using an analytical balance.

  • Solubilization: For many in vitro applications, a stock solution can be prepared in an aqueous base, such as 1N NaOH, to deprotonate the carboxylic acid and improve solubility. Add the solvent dropwise while vortexing until the powder is fully dissolved.

  • pH Adjustment: Neutralize the solution to a physiologically compatible pH (e.g., 7.2-7.4) using an appropriate acid, such as 1N HCl. Perform this step slowly on ice to dissipate any heat generated.

  • Dilution: Bring the solution to the final desired volume using sterile cell culture medium or a buffered saline solution (e.g., PBS).

  • Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use. [3]

Safety and Handling

L-PCPA must be handled with appropriate caution, as it is a biologically active and hazardous compound.

GHS Hazard Information
Hazard StatementCodeDescriptionPictogram
Acute Toxicity, OralH301Toxic if swallowedGHS06 (Skull and Crossbones)
Skin SensitizationH317May cause an allergic skin reactionGHS07 (Exclamation Mark)

Data sourced from PubChem and commercial suppliers. [1][4]

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid powder or its solutions. [4]* Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.

  • Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place. For long-term preservation of integrity, storage at -20°C is recommended. [2][4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 736190, 4-Chloro-L-phenylalanine. Retrieved from [Link].

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2734471, (s)-n-Fmoc-4-chlorophenylalanine. Retrieved from [Link].

  • Bernardi, L., Foglio, M., Giardino, P., & Temperilli, A. (1974). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. Journal of Medicinal Chemistry.
  • Miller, F. P., Miller, J. F., & Weiss, P. A. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. Journal of Biological Chemistry, 251(12), 3715-3721.
  • Houghten, R. A., & Rapoport, H. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery.
  • Lane, J. D., Schlemmer, R. F. Jr., & Ho, B. T. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Pharmacology, 27(18), 2217-2221.

Sources

Mechanistic Action & Experimental Application of 4-Chlorophenylalanine (PCPA) in Serotonin Depletion

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, physiological kinetics, and experimental application of 4-chlorophenylalanine (PCPA).

Technical Guide for Research & Drug Development

Executive Summary

4-Chlorophenylalanine (PCPA, Fenclonine) is a potent, irreversible inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. Unlike modern peripheral-restricted inhibitors (e.g., Telotristat ethyl), PCPA crosses the blood-brain barrier, resulting in profound systemic and central serotonin depletion. This unique property makes it the "gold standard" tool for inducing hyposerotonergic states in preclinical models to study sleep regulation, mood disorders, and aggression. This guide delineates its molecular mechanism, pharmacokinetic profile, and validated experimental protocols.

Molecular Mechanism of Action[1]

Target Enzyme: Tryptophan Hydroxylase (TPH)

PCPA targets TPH, which exists in two isoforms sharing ~71% sequence identity in their catalytic domains:

  • TPH1: Expressed in enterochromaffin cells (gut) and the pineal gland; responsible for peripheral 5-HT.[1]

  • TPH2: Expressed in the Raphe nuclei; responsible for central (neuronal) 5-HT.[1]

Mode of Inhibition

PCPA acts through a dual-phase mechanism that culminates in the total inactivation of the enzyme.

  • Competitive Binding (Phase I): PCPA is a structural analogue of L-Tryptophan. It initially competes with the substrate (Tryptophan) for the active site of the enzyme. Kinetic studies reveal it occupies the tryptophan-binding pocket without interfering with the tetrahydrobiopterin (BH4) cofactor binding site.

  • Irreversible Inactivation (Phase II): Unlike reversible competitive inhibitors, PCPA induces a time-dependent, irreversible loss of enzyme activity. The precise chemical event involves the modification of the enzyme structure, rendering it catalytically inert.

    • Critical Consequence: Recovery of serotonergic tone requires de novo protein synthesis of TPH. Simply washing out the drug is insufficient to restore activity.

Selectivity Profile

While highly selective for TPH over other aromatic amino acid hydroxylases, specificity is dose-dependent:

  • High Selectivity: TPH1 and TPH2 (Ki ~ 300 µM).

  • Low Affinity: Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).

  • Note: At high chronic doses (>300 mg/kg), minor reductions in catecholamines (norepinephrine, dopamine) may occur, likely due to weak cross-reactivity or substrate competition at transporters.

Visualization: Serotonin Biosynthesis & PCPA Blockade[3][4][5][6][7][8]

Serotonin_Biosynthesis_Blockade Trp L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Trp->HTP Hydroxylation TPH Tryptophan Hydroxylase (TPH1 / TPH2) TPH->Trp Enzyme Serotonin Serotonin (5-HT) HTP->Serotonin Decarboxylation AADC Aromatic L-amino acid decarboxylase AADC->HTP Enzyme PCPA 4-Chlorophenylalanine (PCPA) PCPA->TPH Irreversible Inhibition

Figure 1: Pathway of serotonin biosynthesis illustrating the rate-limiting step inhibited by PCPA.

Physiological Impact & Pharmacodynamics

The physiological effects of PCPA are defined by the kinetics of enzyme turnover rather than the half-life of the drug itself.

ParameterCharacteristicMechanistic Basis
Onset of Action Slow (24–48 hours)Requires depletion of pre-stored vesicular serotonin.
Peak Depletion >90% ReductionCumulative irreversible inactivation of available TPH.
Duration of Effect Long (5–14 days)Dependent on TPH protein synthesis rate (half-life of TPH is ~2–3 days).
CNS Penetration HighCrosses BBB via Large Neutral Amino Acid Transporter (LAT1).

Recovery Trajectory:

  • Day 1-3 (Post-Dose): Maximal depletion (<10% baseline 5-HT).

  • Day 7: Partial recovery (~10-20% baseline).

  • Day 14: Full functional recovery in most brain regions (hypothalamus, raphe).

Experimental Protocols (Standard Operating Procedure)

Preparation of PCPA Solution

PCPA is often supplied as a methyl ester hydrochloride salt for better solubility, or as the free acid.

  • Vehicle: Saline (0.9% NaCl) or slightly acidified saline (if using free acid).

  • Concentration: Prepare fresh to avoid oxidation.

  • pH Adjustment: If using the free acid, dissolve in 1N HCl, dilute, and adjust pH to ~6.0 with NaOH.

In Vivo Serotonin Depletion Protocol (Mouse/Rat)

Objective: To induce a stable >90% depletion of central serotonin.[2]

  • Baseline: Acclimate animals for 3 days.

  • Dosing Regimen:

    • Route: Intraperitoneal (i.p.) injection.[3]

    • Dose: 300 mg/kg body weight.[2][4]

    • Frequency: Once daily for 3 consecutive days (Days 1, 2, 3).

  • Validation Window: Perform behavioral testing or tissue collection on Day 4 (24 hours after the last dose).

  • Control Group: Administer vehicle (Saline) at equal volume/weight.

In Vitro TPH Assay

Objective: To determine IC50 or Ki values for novel inhibitors using PCPA as a positive control.

  • Enzyme Source: Recombinant human TPH1 or TPH2, or brain stem homogenate.

  • Reaction Mix:

    • Substrate: L-Tryptophan (varying concentrations for Ki).[5]

    • Cofactor: Tetrahydrobiopterin (BH4) and Fe(NH4)2(SO4)2.

    • Inhibitor: PCPA (10 nM – 1 mM).

  • Detection: Measure fluorescence of 5-HTP (Excitation 300 nm / Emission 330 nm) or use HPLC-ECD.

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Induction Phase (Days 1-3) cluster_1 Testing Phase (Day 4) cluster_2 Recovery Phase (Day 5+) Dose1 Day 1: PCPA 300 mg/kg i.p. Dose2 Day 2: PCPA 300 mg/kg i.p. Dose1->Dose2 Dose3 Day 3: PCPA 300 mg/kg i.p. Dose2->Dose3 Depletion Maximal 5-HT Depletion (<10% Baseline) Dose3->Depletion 24h wait Assay Behavioral Assay / Tissue Harvest Depletion->Assay Synthesis De Novo TPH Synthesis Assay->Synthesis If survival study Restoration Functional Recovery (10-14 Days) Synthesis->Restoration

Figure 2: Timeline for PCPA-induced serotonin depletion and recovery.

Comparative Pharmacology

FeaturePCPA (Fenclonine)Telotristat Ethylp-Ethynylphenylalanine (pEPA)
Mechanism Irreversible TPH InhibitionReversible TPH InhibitionReversible, Competitive
Target Isoforms TPH1 and TPH2TPH1 and TPH2TPH1 and TPH2
BBB Permeability Yes (Central & Peripheral)No (Peripheral Only)Yes
Primary Use CNS 5-HT Depletion ModelsCarcinoid Syndrome (Clinical)Research Tool
Recovery Requires Protein SynthesisWashout / MetabolismWashout

References

  • Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology.

  • Miczek, K. A., et al. (1975). Para-chlorophenylalanine, serotonin and killing behavior.[2] Pharmacology Biochemistry and Behavior.[2][3]

  • Stokes, A. H., et al. (2000). p-Ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase.[6] Journal of Neurochemistry.

  • Cianchetta, G., et al. (2010). Mechanism of inhibition of novel tryptophan hydroxylase inhibitors revealed by co-crystal structures and kinetic analysis. Current Chemical Genomics.

  • Walther, D. J., & Bader, M. (2003). A unique central tryptophan hydroxylase isoform. Biochemical Pharmacology.[5]

Sources

Methodological & Application

Application Note: High-Efficiency Incorporation of 4-(4-Chlorophenyl)-L-phenylalanine in Solid Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 4-(4-Chlorophenyl)-L-phenylalanine (referred to herein as Fmoc-Bip(4'-Cl)-OH ) presents unique challenges in Solid Phase Peptide Synthesis (SPPS). Structurally, this non-canonical amino acid features a biphenyl side chain with a chloro-substituent at the distal para-position. This moiety introduces significant steric bulk and hydrophobicity, often leading to on-resin aggregation, incomplete coupling (deletion sequences), and poor solubility in standard SPPS solvents.

This guide provides a validated workflow to overcome these barriers. By transitioning from standard polystyrene resins to PEG-hybrid supports and utilizing high-efficiency coupling cocktails (DIC/Oxyma Pure), researchers can achieve coupling yields >98% while minimizing racemization.

Chemical Profile & Strategic Considerations

Before initiating synthesis, it is critical to understand the physicochemical behavior of the building block.

PropertySpecificationImplications for SPPS
Full Name N-alpha-(9-Fluorenylmethoxycarbonyl)-4-(4-chlorophenyl)-L-phenylalanineSteric Hindrance: The biaryl system creates a "wall" protecting the alpha-carbon, slowing down nucleophilic attack during coupling.
Abbreviation Fmoc-Bip(4'-Cl)-OHNomenclature: Often confused with 4-chloro-phenylalanine (Phe(4-Cl)). Ensure correct CAS (e.g., analog to 199110-64-0 for non-Cl version).
Hydrophobicity High (LogP > 5 est.)Aggregation: Peptide chains containing this residue will self-associate, causing "difficult sequences" where reagents cannot penetrate.[1]
Solubility Poor in pure DCM; Moderate in DMF; Good in NMP.Solvent Choice: NMP (N-methyl-2-pyrrolidone) is required for stock solutions.
The Aggregation Challenge

The primary failure mode with Bip(4'-Cl) is not chemical reactivity, but physical accessibility. The hydrophobic side chain promotes


-sheet formation on the resin.
  • Solution: Disurpt intermolecular H-bonds using Pseudoprolines (if applicable at Ser/Thr/Cys positions) or Chaotropic Salts (LiCl, KSCN) in the coupling buffer.

Pre-Synthesis Preparation

Resin Selection

Do not use standard cross-linked Polystyrene (PS) resins (e.g., 2-CTC PS). The hydrophobic collapse of the peptide within the hydrophobic PS matrix is exacerbated by Bip(4'-Cl).

  • Recommended: ChemMatrix® (100% PEG) or TentaGel® S RAM (PEG-grafted PS). These swell better in polar solvents and reduce aggregation.[1]

  • Loading: Keep substitution low (0.2 – 0.4 mmol/g ). High loading leads to steric crowding and failed couplings.

Reagent Preparation

Stock Solution (0.2 M):

  • Dissolve Fmoc-Bip(4'-Cl)-OH in NMP (N-methyl-2-pyrrolidone) rather than DMF.

  • If turbidity persists, add 10% (v/v) DCM or warm gently to 40°C.

  • Note: Avoid leaving activated esters in solution for >10 minutes before addition to resin to prevent racemization.

Experimental Protocols

Protocol A: High-Efficiency Coupling (DIC/Oxyma)

This is the "Gold Standard" method. It generates the active ester in situ at a neutral pH, minimizing racemization while maintaining high reactivity.

Reagents:

  • A: Fmoc-Bip(4'-Cl)-OH (4.0 eq relative to resin)

  • B: DIC (N,N'-Diisopropylcarbodiimide) (4.0 eq)

  • C: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (4.0 eq)

  • Solvent: NMP/DMF (1:1 v/v)

Step-by-Step:

  • Swell Resin: Wash resin 3x with DMF, then 3x with NMP.

  • Dissolution: Dissolve Amino Acid and Oxyma Pure in the minimum volume of NMP.

  • Activation: Add DIC to the mixture. Shake for 2 minutes (pre-activation).

  • Addition: Add the activated solution to the resin.[2]

  • Reaction: Shake at Room Temperature for 60 minutes .

    • Microwave Option: 75°C for 5 minutes (Power: 25W). Warning: High temp increases racemization risk for phenyl-derivatives.

  • Drain & Wash: Drain, wash 3x with NMP.

Protocol B: The "Rescue" Coupling (HATU/HOAt)

Use this only if Protocol A fails (verified by color test) or for re-coupling. HATU is more potent but carries a higher risk of epimerization.

Reagents:

  • Fmoc-Bip(4'-Cl)-OH (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq) - Critical additive for steric bulk.

  • TMP (2,4,6-Trimethylpyridine) or DIEA (6.0 eq)

Step-by-Step:

  • Dissolve Amino Acid, HATU, and HOAt in NMP.

  • Add Base (TMP/DIEA) immediately before adding to resin.

  • Coupling time: 2 hours at Room Temperature.

Protocol C: Monitoring & Capping

Because Bip(4'-Cl) is bulky, unreacted amines may remain.

  • Test: Perform a Chloranil Test (more sensitive for secondary amines or hindered primaries than Kaiser).

    • Blue particles = Incomplete coupling. -> Repeat Protocol B .

    • Colorless/Yellow = Complete.

  • Capping (Mandatory): Cap unreacted amines to prevent deletion sequences.

    • Solution: Acetic Anhydride (0.5 M) / DIEA (0.5 M) in DMF.

    • Time: 10 minutes.

Workflow Visualization

The following diagram illustrates the decision logic for incorporating this difficult residue.

CouplingWorkflow cluster_legend Legend Start Start: Resin Swelling (NMP/DMF) Activation Activation: DIC + Oxyma Pure (Pre-activate 2 min) Start->Activation Coupling1 Coupling Cycle 1: 60 min @ RT or 5 min @ 75°C (µW) Activation->Coupling1 Check QC: Chloranil Test Coupling1->Check Success Proceed to Fmoc Deprotection Check->Success Negative (No Color) Fail Incomplete Coupling Check->Fail Positive (Blue) Recouple Re-Coupling (Double): HATU / HOAt / TMP (2 hours @ RT) Fail->Recouple Cap Capping Step: Ac2O / DIEA Recouple->Cap Cap->Success key Blue: Standard Path | Red: Critical Decision | Green: Success

Figure 1: Decision tree for the incorporation of sterically hindered Bip(4'-Cl) residues.

Post-Synthesis Analysis (QC)

After cleavage (Standard TFA/TIS/H2O 95:2.5:2.5), the hydrophobic nature of the peptide requires modified analytical conditions.

HPLC Method

Standard C18 gradients (0-100% B) often fail to elute Bip-containing peptides or result in broad peaks.

  • Column: C4 or Phenyl-Hexyl columns are often superior for biaryl peptides.

  • Mobile Phase B: Use Acetonitrile/Isopropanol (1:1) instead of pure ACN to improve solubility and peak shape.

  • Temperature: Run the column at 50-60°C to reduce hydrophobic interaction bandwidth.

Mass Spectrometry

Look for the specific isotope pattern of Chlorine (3:1 ratio of M and M+2).

  • diagnostic: If you see a mass of [M-35], you may have undergone hydrodehalogenation (rare, but possible under harsh Pd-catalysis conditions if applicable, unlikely in standard SPPS).

  • Des-Bip impurity: A peak corresponding to [M - (Bip residue)] indicates total coupling failure.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Deletion Sequence (Missing Bip)Steric hindrance prevented coupling.Switch to HATU/HOAt ; Increase temperature to 50°C; Use ChemMatrix resin.
Low Solubility (Gel-like resin)Aggregation of hydrophobic chains.Add 0.1 M LiCl or Pseudoproline dipeptides to the coupling mixture.
Racemization (Double peaks)Over-activation (too much base) or excessive heat.Use DIC/Oxyma (no base required); Limit microwave temp to <50°C; Use TMP instead of DIEA.
Precipitation during Cleavage Peptide is too hydrophobic for ether.Do not use cold ether precipitation. Instead, evaporate TFA and dissolve residue in Acetic Acid/Lyophilize .

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Provides foundational data on Fmoc stability and coupling strategies.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Details the mechanism of Oxyma/DIC superiority over HOBt.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Discusses aggregation and the use of pseudoprolines/PEG resins.

  • Muthadchelvan, S., et al. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Reviews solubility challenges similar to those found with hydrophobic residues.

Sources

Fmoc-protection of 4-(4-Chlorophenyl)-L-phenylalanine for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the


-Fmoc protection of 4-(4-Chlorophenyl)-L-phenylalanine  (Phe(4-Cl)), a critical non-canonical amino acid used in medicinal chemistry to enhance hydrophobic interactions and metabolic stability in peptide therapeutics.

While standard phenylalanine protection protocols exist, the para-chloro substitution introduces specific solubility and electronic considerations. This guide prioritizes the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) route over Fmoc-Cl to minimize dipeptide formation and racemization, ensuring high enantiomeric purity (>99.5% ee) required for GMP-grade Solid-Phase Peptide Synthesis (SPPS).

Scientific Foundation & Mechanism

The Target Molecule
  • Compound: Fmoc-4-chloro-L-phenylalanine[1][2][3]

  • CAS: 175453-08-4[1][2][3][4]

  • Utility: The 4-chloro substituent provides a lipophilic handle for hydrophobic pocket binding and can participate in halogen bonding, often improving potency over native Phenylalanine.

Reaction Mechanism: Carbonate vs. Chloride

The protection of the


-amine is achieved via nucleophilic attack on the fluorenylmethoxycarbonyl electrophile.
  • Fmoc-Cl Route: Highly reactive but prone to Fmoc-dipeptide formation (oligomerization) due to the formation of mixed anhydrides. It is also more susceptible to hydrolysis.[5]

  • Fmoc-OSu Route (Recommended): Uses a succinimide leaving group.[6][7] It is less reactive than the acid chloride, allowing for better control over pH and significantly reducing the risk of oligomerization and racemization [1].

Key Mechanistic Insight: The reaction must proceed at a pH where the amino acid is unprotonated (


), but the base strength must be controlled (pH 8.5–9.5) to prevent base-catalyzed Fmoc cleavage (via E1cB mechanism) or racemization of the 

-carbon.

Materials & Equipment

Reagents
ReagentGradePurpose
4-Chloro-L-phenylalanine >98%, L-isomerStarting Material
Fmoc-OSu >99%Protecting Group Source
Sodium Carbonate (

)
ACS ReagentBase (pH control)
1,4-Dioxane HPLC GradeCo-solvent (solubilizes Fmoc-OSu)
Water (

)
Milli-Q/DeionizedSolvent
Ethyl Acetate (EtOAc) ACS ReagentExtraction
Hydrochloric Acid (HCl) 1N and 6NAcidification/Precipitation
Equipment
  • pH Meter (Calibrated to pH 7.0 and 10.0).

  • Overhead mechanical stirrer (preferred over magnetic for scale-up to prevent grinding).

  • Rotary Evaporator.

  • High-Performance Liquid Chromatography (HPLC) for QC.

Experimental Protocol

Phase 1: Solubilization & pH Adjustment

The para-chloro group reduces the water solubility of the amino acid compared to native Phenylalanine. A mixed solvent system is mandatory.

  • Dissolution: In a round-bottom flask, suspend 10.0 g (50 mmol) of 4-chloro-L-phenylalanine in 100 mL of

    
     .
    
  • Basification: Add 10.6 g (100 mmol) of

    
     slowly. Stir until the solution becomes clear.
    
    • Note: The amino acid exists as a carboxylate salt here.

  • Co-solvent Addition: Add 50 mL of 1,4-Dioxane .

    • Critical: Cool the mixture to 0–5°C using an ice bath. Lower temperature suppresses hydrolysis of the Fmoc-OSu reagent.

Phase 2: The Protection Reaction
  • Reagent Addition: Dissolve 17.7 g (52.5 mmol, 1.05 eq) of Fmoc-OSu in 50 mL of 1,4-Dioxane . Add this solution dropwise to the amino acid mixture over 30 minutes.

  • Reaction: Remove the ice bath after addition and allow the mixture to warm to room temperature (20–25°C). Stir vigorously for 4–12 hours .

    • Monitoring: Check pH periodically. If it drops below 8.0, adjust with 10%

      
      .
      
    • Endpoint: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[8][9] The free amino acid peak should disappear.

Phase 3: Workup & Isolation
  • Washing: Dilute the reaction mixture with 200 mL

    
     . Wash with 100 mL Diethyl Ether  or EtOAc  (2x) to remove unreacted Fmoc-OSu and by-products (Fmoc-OH).
    
    • Discard the organic layer. The product is currently in the aqueous phase as a salt.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1N HCl (or 6N for larger volumes) with stirring until pH reaches 1.5–2.0 .

    • Observation: The product, Fmoc-Phe(4-Cl)-OH, will precipitate as a white solid due to the lipophilicity of the chlorophenyl group.

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 150 mL) .

  • Drying: Combine organic layers, wash with Brine (1x), and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure.

Phase 4: Crystallization (Purification)
  • Solvent: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate .

  • Anti-solvent: Slowly add Hexane (or Petroleum Ether) until turbidity appears.

  • Crystallization: Allow to stand at 4°C overnight.

  • Filtration: Collect the white crystals, wash with cold Hexane, and dry in a vacuum desiccator over

    
    .
    

Quality Control & Analytics

TestSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC)

98.0%
C18 Column, ACN/Water gradient
Enantiomeric Purity

99.5% L-isomer
Chiral HPLC (e.g., Chiralpak AD-H)
Mass Spec (ESI)

Da
ESI-MS
Melting Point 138–142°CCapillary method

Visualization: Workflow & Mechanism

Figure 1: Synthesis Workflow & Logic

FmocProtection Start Start: 4-Cl-L-Phe (Solid, Zwitterion) Solubilization Step 1: Solubilization (Water/Dioxane + Na2CO3) Target pH 9.0 Start->Solubilization Deprotonation Addition Step 2: Fmoc-OSu Addition (0°C -> RT, 4-12h) Solubilization->Addition Nucleophilic Attack Wash Step 3: Organic Wash (Remove excess Fmoc-OSu) Addition->Wash Partitioning Acidification Step 4: Acidification (pH 2.0) Precipitation of Product Wash->Acidification Aqueous Phase Only Extraction Step 5: Extraction (EtOAc) & Drying Acidification->Extraction Phase Transfer Crystallization Step 6: Crystallization (EtOAc / Hexane) Extraction->Crystallization Purification Final Final Product: Fmoc-Phe(4-Cl)-OH (>99% Purity) Crystallization->Final

Caption: Step-by-step workflow for the Fmoc-protection of 4-(4-Chlorophenyl)-L-phenylalanine, highlighting critical phase separations.

Troubleshooting & Optimization

Issue: Low Yield / Oiling Out
  • Cause: The 4-chloro group increases lipophilicity, making the product prone to forming oils rather than crystals during acidification.

  • Solution: Do not rush the acidification. Add HCl dropwise. If oil forms, extract immediately with EtOAc rather than trying to filter the precipitate. Rely on the crystallization step (EtOAc/Hexane) for solid isolation.

Issue: Racemization
  • Cause: pH > 10 or prolonged exposure to base.

  • Solution: Use

    
     or 
    
    
    
    rather than NaOH. Ensure the reaction time does not exceed 18 hours. Perform a chiral HPLC check if the melting point is depressed (<135°C) [2].
Issue: Fmoc-Dipeptide Impurity
  • Cause: Excess amino acid attacking the activated Fmoc-amino acid (more common with Fmoc-Cl).

  • Solution: Strict use of Fmoc-OSu . Ensure the amino acid is fully solubilized before adding the Fmoc reagent.

References

  • PubChem. (2023). Compound Summary: Fmoc-4-chloro-L-phenylalanine.[1][2] Retrieved from [Link]

Sources

methods for site-specific incorporation of 4-chloro-L-phenylalanine into proteins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Incorporation of 4-Chloro-L-Phenylalanine into Proteins

Executive Summary

The site-specific incorporation of 4-chloro-L-phenylalanine (4-Cl-Phe) represents a powerful tool for structural biology and protein engineering. Unlike random chemical modification, this method utilizes Genetic Code Expansion (GCE) to install a chlorine atom at a precise, user-defined location within a protein.

The chlorine substituent serves as a versatile probe:

  • Crystallography: It provides a distinct anomalous signal for phasing X-ray diffraction data.

  • NMR Spectroscopy: It alters the local electronic environment, serving as a probe for hydrophobic packing.

  • Medicinal Chemistry: It enhances lipophilicity and metabolic stability in peptide therapeutics.

This guide details the "Amber Suppression" methodology using the pEVOL system and the polyspecific pCNF-RS synthetase in E. coli.

The Biological System ("The Hardware")

To incorporate 4-Cl-Phe, we must break the central dogma by introducing an "orthogonal" translation system that functions independently of the host's endogenous machinery.

The Orthogonal Pair

We utilize a derived pair from Methanocaldococcus jannaschii (Mj):

  • tRNA: MjtRNA_CUA (Mutated to recognize the UAG "Amber" stop codon).

  • Synthetase (aaRS): An evolved variant of MjTyrRS.

Selection of the Synthetase

While specific "p-chloro" synthetases have been described, the field standard is to utilize the pCNF-RS (p-cyanophenylalanine-specific aminoacyl-tRNA synthetase). This enzyme exhibits "atypical polysubstrate specificity," efficiently charging 4-Cl-Phe, 4-Br-Phe, and 4-I-Phe due to the similar steric volume of the para-substituent [1].

  • Enzyme: pCNF-RS[1][2][3]

  • Key Mutations (relative to WT MjTyrRS): Tyr32Leu, Leu65Val, Phe108Trp, Asn109Met, Asp158Gly, Ile159Ala.

  • Mechanism: The Tyr32Leu and Asp158Gly mutations remove hydrogen bonding capabilities that normally select for Tyrosine, creating a hydrophobic pocket that accommodates the chloro-group [2].

Plasmid Architecture
  • Vector: pEVOL is recommended over pSUPAR or pULTRA for initial attempts. It contains two copies of the synthetase gene (one constitutive, one inducible) and an optimized tRNA cassette, resulting in higher protein yields [3].

Mechanism of Action

The following diagram illustrates the flow of genetic information hijacked to incorporate 4-Cl-Phe.

AmberSuppression cluster_inputs Inputs cluster_cell E. coli Cytoplasm ncAA 4-Cl-Phe (Added to Media) Synthetase pCNF-RS (Synthetase) ncAA->Synthetase Binding Plasmid pEVOL Plasmid (pCNF-RS + tRNA_CUA) Plasmid->Synthetase Expression tRNA tRNA_CUA Plasmid->tRNA Transcription Gene Target Gene (TAG Codon) Ribosome Ribosome Gene->Ribosome mRNA Charged_tRNA 4-Cl-Phe-tRNA Synthetase->Charged_tRNA Aminoacylation tRNA->Charged_tRNA Charged_tRNA->Ribosome Decodes UAG Protein Full-Length Protein (Site-Specific 4-Cl-Phe) Ribosome->Protein Translation

Figure 1: Mechanism of Amber Suppression. The pCNF-RS charges the orthogonal tRNA with 4-Cl-Phe, which then decodes the UAG stop codon as a sense codon.

Detailed Protocol

Reagent Preparation

Critical Step: 4-Cl-Phe is hydrophobic. Do not attempt to dissolve it directly in water or media.

ReagentConcentrationPreparation MethodStorage
4-Cl-Phe Stock 100 mMDissolve powder in 1M NaOH . Vortex until clear.-20°C (Avoid freeze-thaw)
Antibiotics 1000xChloramphenicol (34 mg/mL in EtOH) for pEVOL.-20°C
Inducer 20% (w/v)L-Arabinose (sterile filtered).4°C
Expression Workflow
  • Transformation:

    • Co-transform E. coli BL21(DE3) with:

      • pEVOL-pCNF (Chloramphenicol resistance)

      • pET-TargetGene_TAG (Ampicillin/Kanamycin resistance)

    • Plate on LB-Agar + Chl + Amp/Kan. Incubate at 37°C overnight.

  • Inoculation:

    • Pick a fresh single colony. Inoculate 10 mL LB + antibiotics.

    • Grow overnight at 37°C.

  • Growth & Induction:

    • Dilute overnight culture 1:100 into 500 mL fresh LB (or Terrific Broth for higher density) + antibiotics.

    • Incubate at 37°C, 250 RPM until OD600 reaches 0.5 - 0.6 .

    • Expert Tip: Do not overgrow. Induction at OD > 0.8 often leads to lower suppression efficiency due to depletion of resources.

  • The "Switch" (Induction):

    • Add 4-Cl-Phe: Add stock solution to final concentration of 1 mM (e.g., 5 mL of 100 mM stock into 500 mL).

    • Induce Synthetase: Add L-Arabinose to 0.02% final.

    • Induce Target: Add IPTG to 0.5 - 1 mM final.

    • Temperature Shift: Reduce temperature to 30°C or 25°C .

    • Incubate for 12–16 hours.

    • Why lower temperature? It slows translation, allowing the "slow" orthogonal synthetase to keep up with the ribosome, reducing truncation products.

  • Harvest & Purification:

    • Pellet cells (5,000 x g, 15 min).

    • Proceed with standard purification (e.g., Ni-NTA affinity) as per the target protein's tag.

Quality Control & Validation

Trust but verify. The presence of a full-length protein on SDS-PAGE is not sufficient proof of 4-Cl-Phe incorporation, as "read-through" (incorporation of near-cognate amino acids like Trp or Phe) can occur.

Mass Spectrometry (The Gold Standard)

Intact protein MS or tryptic peptide mapping is mandatory.

  • Mass Shift: Calculate the expected mass difference between Wild-Type (Phe) and Mutant (4-Cl-Phe).

    • Phenylalanine residue mass: ~147.17 Da

    • 4-Cl-Phenylalanine residue mass: ~181.62 Da

    • Delta: +34.45 Da

  • The Isotopic Fingerprint: Chlorine exists as two stable isotopes: ^35Cl (75.78%) and ^37Cl (24.22%).

    • Observation: A peptide containing one 4-Cl-Phe will exhibit a distinct isotopic pattern where the M+2 peak is approximately 33% the height of the M peak.

    • This "3:1 ratio" is definitive proof of chlorine incorporation [4].

Troubleshooting Table
ObservationProbable CauseSolution
Low Yield Toxic effect of ncAA or high metabolic burden.Reduce induction temp to 25°C. Use rich media (TB).
Truncated Protein "Ribosome drop-off" (Synthetase too slow).Increase 4-Cl-Phe conc. to 2 mM. Increase pEVOL induction (0.05% Arabinose).
WT Mass Observed Background suppression by endogenous tRNA.Use a strain with release factor 1 knockout (e.g., C321.∆A) [5].

References

  • Young, T. S., et al. (2011). An Evolved Aminoacyl-tRNA Synthetase with Atypical Polysubstrate Specificity.[1] Biochemistry.[4] Link

  • Chin, J. W., et al. (2002). Addition of p-Azido-L-phenylalanine to the Genetic Code of Escherichia coli. Journal of the American Chemical Society. Link

  • Young, T. S., et al. (2010). An Enhanced System for Unnatural Amino Acid Mutagenesis in E. coli. Journal of Molecular Biology. Link

  • Fiehn Lab. Protein Identification with a Single Accurate Mass... Isotopic distribution of chlorine.Link

  • Lajoie, M. J., et al. (2013). Genomically Recoded Organisms Expand Biological Functions. Science. Link

Sources

Application Note: Solution-Phase Coupling of 4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the solution-phase coupling of 4-(4-Chlorophenyl)-L-phenylalanine. This document is structured for researchers requiring high-purity synthesis with minimal racemization.

Executive Summary

4-(4-Chlorophenyl)-L-phenylalanine (L-PCPA) is a non-proteinogenic amino acid frequently used to modulate potency and metabolic stability in peptide therapeutics. While structurally similar to Phenylalanine (Phe), the para-chloro substituent introduces distinct electronic and lipophilic properties.

Successful coupling in solution phase requires addressing two primary challenges:

  • Solubility: The chlorophenyl moiety increases lipophilicity, often necessitating dipolar aprotic solvents (DMF, NMP) over standard chlorinated solvents (DCM) for longer peptide fragments.

  • Racemization Risk: While less prone to racemization than Cysteine or Histidine, the electron-withdrawing nature of the p-Cl group can marginally increase the acidity of the

    
    -proton compared to native Phe, necessitating controlled base usage during activation.
    

This guide recommends HATU/HOAt for difficult couplings to ensure speed and conversion, and DIC/Oxyma for racemization-sensitive applications.

Reagent Selection Strategy

The choice of coupling reagent is dictated by the specific role of L-PCPA (Carboxyl component vs. Amine component) and the complexity of the sequence.

Comparative Analysis of Coupling Reagents
Reagent SystemActivation TypeRec.[1][2][3][4][5][6] BaseProsConsBest Use Case
EDC / HOBt CarbodiimideNMM / TMPCost-effective; byproduct is water-soluble (urea).Slower kinetics; lower yield for hindered amines.Standard coupling of L-PCPA to unhindered primary amines.
HATU / HOAt Uronium / Aza-benzotriazoleDIPEAHighest reactivity ; rapid kinetics; high conversion.Risk of racemization if base is excessive; expensive.Coupling L-PCPA to secondary amines or hindered substrates.
DIC / Oxyma Carbodiimide / OximeNone (or minimal)Lowest racemization ; safer (non-explosive additive).Urea byproduct (DIU) removal can be tedious in solution phase.Fragment condensation where stereopurity is critical.
T3P Phosphonic AnhydrideDIPEA / NMMLow epimerization; easy workup (water soluble byproducts).Slower than HATU; requires high concentration.Large-scale synthesis where purification is a bottleneck.

Critical Insight: For research-scale synthesis of L-PCPA containing peptides, HATU is generally preferred for its reliability, provided the base (DIPEA) equivalents are strictly controlled (≤ 2.0 eq).

Detailed Protocol: Coupling N-Protected L-PCPA

This protocol describes the coupling of Boc-4-(4-Chlorophenyl)-L-phenylalanine to a generic amine hydrochloride (


) using HATU.
Materials
  • Carboxyl Component: Boc-L-PCPA-OH (1.0 eq)

  • Amine Component:

    
     (1.1 eq)
    
  • Coupling Reagent: HATU (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq total: 2.0 for activation + 1.0 to neutralize amine salt)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMF/DCM (1:1) mixture.

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a round-bottom flask and purge with nitrogen.

    • Dissolve Boc-L-PCPA-OH (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation (Pre-activation is discouraged with HATU to prevent guanidinylation):

    • Add HATU (1.1 eq) to the carboxylic acid solution.

    • Immediately add DIPEA (1.0 eq) and stir for 30 seconds at 0°C.

    • Note: The solution should turn yellow.

  • Coupling:

    • Add the Amine Component (

      
      ) to the reaction mixture.
      
    • Add the remaining DIPEA (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring:

    • Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the Boc-L-PCPA-OH peak (

      
       or 
      
      
      
      ).
  • Workup (Solution Phase):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: 5% Citric Acid or 1M KHSO₄ (removes DIPEA and unreacted amine).

    • Wash 2: Water.

    • Wash 3: 5% NaHCO₃ (removes unreacted acid and HOBt/HOAt byproducts).

    • Wash 4: Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Diagram

The following diagram illustrates the logical flow and decision points for this synthesis.

G cluster_0 Critical Control Points Start Start: Boc-L-PCPA-OH SolubilityCheck Check Solubility (DMF vs DCM) Start->SolubilityCheck Activation Add HATU + 1 eq DIPEA (0°C, < 1 min) SolubilityCheck->Activation Dissolved Coupling Add Amine + 2 eq DIPEA (Room Temp, 2-4 h) Activation->Coupling Activated Ester Formed Monitor LC-MS Monitoring Coupling->Monitor Monitor->Coupling Incomplete (Add Reagent) Workup Acid/Base Extraction (EtOAc/KHSO4/NaHCO3) Monitor->Workup Complete Purification Flash Chromatography or Prep HPLC Workup->Purification

Figure 1: Decision logic and workflow for solution-phase coupling of L-PCPA.

Mechanistic Insights & Troubleshooting

Racemization Control

Racemization usually occurs via the oxazolone mechanism or direct


-proton abstraction .[3]
  • Mechanism: The electron-withdrawing chlorine atom on the para-position of the phenyl ring exerts a weak inductive effect (

    
    ), slightly increasing the acidity of the C
    
    
    
    -H compared to unsubstituted Phenylalanine.
  • Mitigation:

    • Avoid large excesses of base. Maintain pH < 8 during coupling.

    • Use collidine (TMP) instead of DIPEA if racemization is observed, as it is a weaker base but sufficient for HATU activation.

    • If using Carbodiimides (EDC/DIC), always include HOBt or Oxyma.

Solubility Issues

L-PCPA peptides are often hydrophobic.

  • Symptom: Gelation or precipitation during coupling.

  • Solution: Add chaotropic salts (e.g., LiCl) or cosolvents like Trifluoroethanol (TFE) to the DMF mixture to disrupt hydrogen bonding and aggregation.

Side Reactions
  • Guanidinylation: If the amine is added before the HATU activation is complete, or if HATU is in large excess, the amine can react with HATU to form a guanidine byproduct.

    • Prevention:[5] Pre-activate the acid with HATU for strictly 30-60 seconds before adding the amine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Sources

Application Note: Genetic Code Expansion Techniques for 4-(4-Chlorophenyl)-L-phenylalanine (pClPhe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The site-specific incorporation of 4-(4-Chlorophenyl)-L-phenylalanine (pClPhe) represents a high-precision tool for protein engineering and drug discovery. Unlike standard mutagenesis, which is limited to the canonical 20 amino acids, Genetic Code Expansion (GCE) allows for the introduction of pClPhe—a unique steric and electronic probe—at any user-defined position within a protein.

Key Applications:

  • "Chlorine Scanning": Probing receptor-ligand steric constraints with atomic precision (Cl radius: 1.75 Å vs. H radius: 1.20 Å).

  • Hydrophobic Packing: Enhancing protein stability by filling hydrophobic voids in the protein core.

  • Pharmacological Tuning: Modifying peptide half-life and receptor affinity (e.g., in GLP-1 analogs or antibody-drug conjugates).

  • X-ray Crystallography: Utilizing the anomalous scattering of chlorine for phasing, although less potent than bromine or iodine, it remains a valuable alternative.

This guide provides a validated, self-consistent protocol for incorporating pClPhe using the Methanocaldococcus jannaschii (Mj) orthogonal system in E. coli.

Mechanism of Action: The Orthogonal System

The incorporation of pClPhe relies on an Orthogonal Translation System (OTS) . This system functions in parallel with the host cell's translation machinery without cross-reactivity.

The Components
  • Orthogonal tRNA (MjtRNACUA): An engineered tRNA derived from M. jannaschii that recognizes the Amber stop codon (UAG) but is not recognized by E. coli synthetases.

  • Orthogonal Synthetase (MjTyrRS variant): A mutant aminoacyl-tRNA synthetase evolved to recognize only pClPhe and charge it onto MjtRNACUA, while ignoring endogenous E. coli amino acids.

  • The Non-Canonical Amino Acid: 4-(4-Chlorophenyl)-L-phenylalanine (pClPhe), supplied exogenously.

The Workflow Diagram

The following diagram illustrates the molecular logic of the pClPhe incorporation system.

GCE_Pathway pClPhe pClPhe (Input) Synthetase MjTyrRS Mutant (Enzyme) pClPhe->Synthetase Binding Plasmid pEVOL-pClPhe (Plasmid) Plasmid->Synthetase Expression tRNA Orthogonal tRNA(CUA) Plasmid->tRNA Transcription Synthetase->tRNA Aminoacylation (Charging) Ribosome Ribosome (Host Machinery) tRNA->Ribosome Decoding UAG Protein Protein-pClPhe (Output) Ribosome->Protein Peptide Bond Formation mRNA Target mRNA (UAG Codon) mRNA->Ribosome Translation

Caption: Figure 1. The orthogonal translation pathway.[1] The MjTyrRS mutant charges the orthogonal tRNA with pClPhe, which then suppresses the UAG codon at the ribosome.

Materials and Reagents

Plasmid Systems

For E. coli expression, the pEVOL vector system is the industry standard due to its dual-promoter architecture (araBAD and glnS), which drives high levels of tRNA and synthetase.

ComponentRecommendationNotes
Synthetase Plasmid pEVOL-pClPhe (or pEVOL-pCNF)The pCNF (cyano) mutant is often polyspecific and efficiently incorporates pClPhe due to bioisosterism [1].
Reporter Plasmid pET-POI-TAG Your protein of interest (POI) with a TAG codon at the desired site. Must possess a different antibiotic resistance than pEVOL (e.g., Ampicillin/Carbenicillin).
Host Strain BL21(DE3) or C321.ΔA C321.ΔA (GRO) has the Release Factor 1 (RF1) gene deleted, significantly boosting yield by preventing premature termination at the UAG codon [2].
The Amino Acid (pClPhe)[2]
  • Chemical Name: 4-Chloro-L-phenylalanine[2][3][4][5]

  • CAS Number: 14173-39-8[5]

  • Molecular Weight: 199.63 g/mol [4][6]

  • Solubility Profile: Poorly soluble in neutral water. Soluble in dilute acid or base.

Experimental Protocol

Preparation of pClPhe Stock Solution (100 mM)

Critical Step: Improper solubilization is the #1 cause of failure. pClPhe is hydrophobic.

  • Weigh 199.6 mg of pClPhe powder.

  • Add 8 mL of sterile water. The powder will not dissolve.

  • Slowly add 1 M NaOH dropwise while vortexing until the solution clears.

    • Note: Avoid making the solution too basic (pH > 12) as it may degrade media components upon addition. Aim for pH ~10-11.

  • Adjust final volume to 10 mL with water.

  • Sterilize by filtration through a 0.22 µm nylon filter .

  • Storage: Store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

Expression Protocol (High-Yield Method)

Phase 1: Inoculation

  • Transform E. coli BL21(DE3) with both pEVOL-pClPhe (Chloramphenicol resistance) and pET-POI-TAG (Ampicillin resistance).

  • Plate on LB agar with Chloramphenicol (34 µg/mL) and Ampicillin (100 µg/mL). Incubate overnight at 37°C.

Phase 2: Growth

  • Inoculate a single colony into 10 mL of non-inducing media (LB or 2xYT) with antibiotics. Grow overnight at 37°C.

  • Dilute 1:100 into fresh 2xYT media (preferred over LB for higher biomass).

  • Grow at 37°C, 250 rpm until OD600 reaches 0.4 - 0.5 .

Phase 3: Induction & Incorporation

  • The "Soft" Induction: At OD 0.5, add L-Arabinose to a final concentration of 0.02% (w/v) to induce the synthetase/tRNA machinery. Incubate for 30 minutes.

  • The Substrate Addition: Add the pClPhe stock solution to a final concentration of 1 mM (e.g., 10 mL stock per 1 L culture).

  • The "Hard" Induction: Add IPTG to a final concentration of 0.5 - 1.0 mM to induce the target protein.

  • Temperature Shift: Lower temperature to 25°C - 30°C .

    • Reasoning: Slower translation kinetics at lower temperatures allow the orthogonal tRNA more time to compete with Release Factor 1 (RF1) at the UAG codon, improving full-length protein yield.

  • Incubate for 12-16 hours .

Purification

Purify the protein using standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Note: pClPhe is hydrophobic. If your protein is already prone to aggregation, the addition of pClPhe may exacerbate this. Ensure buffers contain sufficient salt (300-500 mM NaCl) and potentially glycerol (5-10%).

Quality Control & Validation

SDS-PAGE is insufficient. It only confirms the presence of full-length protein but cannot distinguish between pClPhe incorporation and "read-through" (mis-incorporation of Phe, Tyr, or Trp).

Mass Spectrometry (The Gold Standard)

You must perform Intact Protein Mass Spectrometry (ESI-MS or LC-MS).

Calculating the Mass Shift:

  • Wild Type (Phe): Residue Mass = 147.07 Da

  • Modified (pClPhe): Residue Mass = 181.03 Da

  • Delta Mass: +33.96 Da (approx +34 Da)

Acceptance Criteria:

  • Major Peak: Expected Mass + 34 Da.

  • Minor Peak (Background): Expected Mass (Phe incorporation). This peak should be <5-10% of the total intensity.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield or Wrong Mass CheckOD Did OD600 reach >2.0 post-induction? Start->CheckOD CheckMS Mass Spec Analysis CheckOD->CheckMS Yes Toxicity Possible Toxicity: Reduce pClPhe conc. or try C321.ΔA strain CheckOD->Toxicity No (Cell Death) Truncation Result: Truncated Protein (Stop codon termination) CheckMS->Truncation Mass < Expected WrongMass Result: WT Mass (Phe) (Mis-incorporation) CheckMS->WrongMass Mass = WT Success Result: Mass +34 Da (Success) CheckMS->Success Mass = WT + 34 Soln1 Increase pClPhe conc. Check tRNA plasmid stability Switch to Rich Media Truncation->Soln1 Fix Soln2 Use Minimal Media (GMML) to starve endogenous Phe Validate Synthetase Mutant WrongMass->Soln2 Fix

Caption: Figure 2. Troubleshooting workflow for genetic code expansion experiments.

References

  • Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500.

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360.

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids. Journal of Biological Chemistry, 285(15), 11039-11044.

  • Chin, J. W., et al. (2002). An expanded eukaryotic genetic code. Science, 301(5635), 964-967.

  • Addgene Repository. Plasmid #31190 (pEVOL-pBpF) and variants. (Note: While pBpF is listed, the pEVOL backbone is the reference standard for these experiments).

Sources

The Strategic Incorporation of Biaryl Scaffolds: Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biaryl Amino Acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that impart enhanced biological activity, selectivity, and improved pharmacokinetic profiles is relentless. Among the myriad of structural motifs, the biaryl scaffold, particularly when incorporated into the backbone of amino acids, has emerged as a cornerstone in the design of innovative therapeutics. The resulting non-proteinogenic amino acid, 4-Aryl-L-phenylalanine, offers a unique combination of steric bulk, conformational rigidity, and opportunities for diverse functionalization. These characteristics can profoundly influence peptide and small molecule drug candidates by modulating receptor interactions, enhancing metabolic stability, and improving oral bioavailability.

4-(4-Chlorophenyl)-L-phenylalanine serves as a readily accessible and versatile starting material for the synthesis of a diverse library of 4-Aryl-L-phenylalanine derivatives. The chlorine atom, while being the least reactive of the halogens in cross-coupling reactions, provides a strategic handle for the introduction of various aryl and heteroaryl groups via the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura coupling to 4-(4-Chlorophenyl)-L-phenylalanine, offering both theoretical insights and practical, step-by-step protocols.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as one of the most powerful and widely used methods for the construction of C-C bonds in modern organic synthesis.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-(4-Chlorophenyl)-L-phenylalanine derivative) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the organoboron species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X Ar-Pd(II)(L)n-X Pd(0)L2->Ar-Pd(II)-X  Oxidative  Addition Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (R-B(OH)2, Base) Ar-Pd(II)-R Ar-Pd(II)(L)n-R Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Transmetalation->Ar-Pd(II)-R Ar-Pd(II)-R->Pd(0)L2 Ar-Pd(II)-R->Pd(0)L2  Reductive  Elimination Reductive_Elimination Reductive Elimination Product Ar-R Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Development

The incorporation of 4,4'-biphenylalanine and its derivatives into peptides and small molecules can lead to significant improvements in their therapeutic potential.

  • Enhanced Receptor Binding and Selectivity: The bulky biaryl side chain can create additional hydrophobic and π-stacking interactions with the target receptor, leading to increased binding affinity and selectivity.

  • Increased Metabolic Stability: The non-natural amino acid structure can confer resistance to enzymatic degradation by proteases, thereby extending the in vivo half-life of peptide-based drugs.[3]

  • Modulation of Physicochemical Properties: The biaryl moiety increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can be strategically utilized to improve oral bioavailability.

  • Conformational Constraint: The rigid biaryl group can restrict the conformational flexibility of a peptide, locking it into a bioactive conformation that is favorable for receptor binding.

Application AreaExample/RationalePotential Therapeutic Benefit
Peptide-Based Therapeutics Incorporation into opioid peptides to increase enzymatic stability.[3]Longer duration of action, reduced dosing frequency.
Anticancer Agents Design of Grb2-SH2 domain inhibitors with enhanced binding affinity.Improved potency and selectivity in cancer therapy.
Antiviral Drugs Modification of HIV protease inhibitors to improve pharmacokinetic properties.[4]Increased oral bioavailability and patient compliance.
Neurological Disorders Synthesis of ligands for neurokinin receptors with altered selectivity profiles.Development of more targeted treatments for pain and inflammation.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of 4-(4-Chlorophenyl)-L-phenylalanine. It is crucial to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for different boronic acid coupling partners. For successful Suzuki-Miyaura coupling of an aryl chloride, particularly one bearing an amino acid moiety, the choice of catalyst and ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step.[2][5]

Workflow for Suzuki-Miyaura Coupling of 4-(4-Chlorophenyl)-L-phenylalanine

Suzuki_Workflow cluster_prep I. Reagent Preparation & Setup cluster_reaction II. Reaction Execution cluster_workup III. Workup & Purification cluster_analysis IV. Product Analysis Reagents Weigh Fmoc-4-(4-chlorophenyl)-L-phenylalanine, boronic acid, base, and catalyst. Glassware Dry glassware under vacuum or in an oven. Inert_Atmosphere Assemble reaction under inert atmosphere (N2 or Ar). Glassware->Inert_Atmosphere Solvent Add degassed solvent to the reaction mixture. Inert_Atmosphere->Solvent Heating Heat the reaction to the desired temperature with vigorous stirring. Solvent->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool to room temperature and quench the reaction. Monitoring->Quenching Extraction Perform aqueous workup and extract with an organic solvent. Quenching->Extraction Purification Purify the crude product by flash column chromatography. Extraction->Purification Characterization Characterize the final product by NMR, MS, and HPLC. Purification->Characterization

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 1: Mild, Aqueous Suzuki-Miyaura Coupling of Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

This protocol is adapted from a general method for the Suzuki-Miyaura cross-coupling of (hetero)aryl chlorides in aqueous media at a mild temperature, which has been successfully applied to halogenated amino acids.[1]

Materials:

  • Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Palladium catalyst/ligand system: e.g., Na₂PdCl₄/SPhos (5 mol%)

  • Solvent: Acetonitrile/Water (4:1)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and potassium carbonate (3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst/ligand system (e.g., Na₂PdCl₄/SPhos, 5 mol%).

  • Solvent Addition: Add the degassed acetonitrile/water (4:1) solvent mixture to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously at 37 °C for 18-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Fmoc-4-(Aryl)-L-phenylalanine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Anhydrous Suzuki-Miyaura Coupling for Challenging Substrates

For less reactive arylboronic acids or when the aqueous protocol yields unsatisfactory results, an anhydrous protocol with a more robust catalyst system may be necessary.

Materials:

  • Fmoc-4-(4-Chlorophenyl)-L-phenylalanine

  • Arylboronic acid (1.5 equivalents)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Palladium catalyst: e.g., Pd₂(dba)₃ (2 mol%)

  • Ligand: e.g., SPhos or XPhos (4 mol%)

  • Anhydrous solvent: e.g., Toluene or 1,4-Dioxane

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask, combine Fmoc-4-(4-Chlorophenyl)-L-phenylalanine (1 equivalent), the arylboronic acid (1.5 equivalents), potassium phosphate (3 equivalents), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

  • Characterization: Characterize the purified product by NMR and HRMS.

Conclusion

The Suzuki-Miyaura coupling of 4-(4-Chlorophenyl)-L-phenylalanine is a powerful and versatile strategy for the synthesis of novel biaryl amino acids. The resulting 4-Aryl-L-phenylalanine derivatives are valuable building blocks in drug discovery, offering the potential to enhance the biological activity and pharmacokinetic properties of therapeutic candidates. The protocols provided herein serve as a comprehensive guide for researchers to successfully implement this important transformation. Careful selection of the catalyst, ligand, and reaction conditions is paramount, particularly given the inherent lower reactivity of the aryl chloride. With the appropriate experimental design, the Suzuki-Miyaura coupling opens the door to a vast chemical space of novel biaryl amino acids, empowering the next generation of drug development.

References

  • Sharma, S. V., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(20), 5722-5727. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]

  • Chakraborty, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(3), 1438. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]

  • Astruc, D., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Gentilucci, L., et al. (2010). Biological Active Analogues of the Opioid Peptide Biphalin: Mixed α/β3-Peptides. Journal of Medicinal Chemistry, 53(1), 158-167. [Link]

  • Sharma, S. V., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15636. [Link]

  • Al-Amin, M., et al. (2023). Bioactive peptides: Synthesis, applications, and associated challenges. Food Production, Processing and Nutrition, 5(1), 1-17. [Link]

  • Willemse, T., et al. (2015). Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media. ChemCatChem, 7(14), 2055-2070. [Link]

  • Sparrow, J. T., & Gotto, A. M. Jr. (1980). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Annals of the New York Academy of Sciences, 348, 187-211. [Link]

  • Collet, F., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]

  • Kędzierski, P., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(11), 5767-5779. [Link]

  • Tilley, S. D., & Francis, M. B. (2009). A Convenient Catalyst for Aqueous and Protein Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society, 131(43), 15607-15609. [Link]

  • Sabadasch, D., et al. (2019). Acrylamide-Based Pd-Nanoparticle Carriers as Smart Catalysts for the Suzuki–Miyaura Cross-Coupling of Amino Acids. Polymers, 11(10), 1693. [Link]

  • Khan, I., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6293. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition, 53(15), 3938-3942. [Link]

  • Radu, G.-L., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 1993. [Link]

  • Nishimura, K., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. [Link]

  • d'Angelo, I., et al. (2024). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. International Journal of Molecular Sciences, 25(3), 1836. [Link]

  • Hu, J., et al. (2013). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 11(32), 5274-5277. [Link]

  • Bloom, S. (2024, May 22). New Synthetic Tools for Peptide Medicinal Chemistry. UCI Department of Chemistry. [Link]

  • Mohan, D. C., & Singh, Y. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. The Journal of Organic Chemistry, 65(18), 5673-5683. [Link]

  • MBX Biosciences. (n.d.). Our Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of 4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Electronic Trap"

As researchers, we often treat 4-(4-Chlorophenyl)-L-phenylalanine (4-Cl-Phe) as a standard phenylalanine derivative. This is a critical error. The para-chloro substituent is an electron-withdrawing group (EWG). Through inductive effects ($ -I $), it pulls electron density away from the aromatic ring, which in turn destabilizes the


-carbon bond.

The Consequence: The acidity of the benzylic


-proton increases significantly compared to native phenylalanine. Under basic conditions or during carboxyl activation, this proton is easily abstracted, leading to rapid racemization via the oxazolone (azlactone) mechanism .

This guide provides the protocols required to synthesize and couple this sensitive residue without losing optical purity.

Mechanism of Failure

To prevent racemization, you must understand the enemy. The diagram below details the oxazolone pathway, specifically highlighting how the 4-Cl group accelerates the rate-limiting step (proton abstraction).

RacemizationMechanism L_Iso L-4-Cl-Phe (Active Ester) Oxazolone Oxazolone Intermediate L_Iso->Oxazolone Cyclization Enol Stabilized Enol (Achiral) Oxazolone->Enol Proton Abstraction (Rate Limiting) D_Iso D-4-Cl-Phe (Contaminant) Oxazolone->D_Iso Ring Opening Enol->Oxazolone Reprotonation Base Base (e.g., DIPEA) Base->Enol Catalyzes Cl_Effect 4-Cl Inductive Effect (Increases Acidity) Cl_Effect->Enol Stabilizes Enol

Figure 1: The Oxazolone Racemization Pathway. The 4-Cl substituent stabilizes the planar enol form, accelerating the loss of chirality.

Critical Protocols

Protocol A: Synthesis via Enzymatic Resolution

Use this if you are synthesizing the amino acid monomer from racemic precursors.

Chemical synthesis (e.g., Strecker synthesis) yields a racemic mixture. Chemical resolution is inefficient. The industry standard for high enantiomeric excess (


) is enzymatic resolution .

Reagents:

  • Substrate: N-Acetyl-DL-4-chlorophenylalanine[1]

  • Enzyme: Acylase I (from Aspergillus melleus or Porcine Kidney)

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0 - 7.5)

Step-by-Step Workflow:

  • Dissolution: Dissolve N-Acetyl-DL-4-chlorophenylalanine in 0.1 M phosphate buffer. Adjust pH to 7.2 using LiOH (avoid NaOH if possible to minimize cation interference, though NaOH is acceptable).

  • Hydrolysis: Add Acylase I (approx. 10 mg/g substrate). Incubate at 37°C with gentle stirring.

    • Mechanism:[2][3][4][5] The enzyme selectively hydrolyzes the amide bond of the L-isomer only .

  • Monitoring: Track reaction progress via HPLC until 50% conversion is reached (approx. 24-48 hours).

  • Separation:

    • Acidify mixture to pH 5.0.

    • Filter the precipitated free L-amino acid (4-Cl-L-Phe).

    • The unreacted N-Acetyl-D-Phe remains in solution.

  • Purification: Recrystallize the L-isomer from water/ethanol to remove trace protein.

Protocol B: "Safe" Peptide Coupling

Use this if you are incorporating 4-Cl-L-Phe into a peptide chain.

The Golden Rule: Avoid strong bases (DIPEA/TEA) and uronium salts (HBTU/HATU) during the activation of this specific residue.

Recommended System: DIC / Oxyma Pure or DEPBT .

ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Coupling Reagent HBTU / HATUDIC (Diisopropylcarbodiimide)
Additive None or HOBtOxyma Pure (Ethyl cyanohydroxyiminoacetate)
Base DIPEA (Diisopropylethylamine)None (or 2,4,6-Collidine if required)
Solvent DMFDCM / DMF (1:1)
Temperature Room Temp0°C for activation, then RT

Step-by-Step Workflow:

  • Pre-Cooling: Dissolve Fmoc-4-Cl-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DCM/DMF (1:1). Cool to 0°C.

  • Activation: Add DIC (3.0 eq). Stir for 2 minutes at 0°C.

    • Note: This forms the O-acylisourea/active ester without generating a free base.

  • Coupling: Add the pre-activated mixture to the resin-bound amine.

  • Incubation: Shake for 60 minutes.

  • Validation: Perform a micro-cleavage and check chiral purity immediately.

Troubleshooting & FAQs

Q1: I see a "doublet" peak in my HPLC after coupling. Is this racemization?

A: Likely, yes. If you used HBTU/DIPEA, you have likely generated the D-isomer.

  • Diagnostic: Run the sample on a chiral column (e.g., Chiralpak derivatized with Marfey’s reagent).

  • Fix: Switch to the DEPBT reagent. DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is unique because it acts as a "base-buffering" coupling agent, releasing the active species slowly and preventing the pH spike that triggers oxazolone formation.

Q2: Can I use Fmoc-Cl-Phe-Cl (Acid Chloride) to speed up the reaction?

A: ABSOLUTELY NOT. Acid chlorides are highly activated species that racemize almost instantly via the ketene or oxazolone mechanism, especially with electron-withdrawing substituents. Always use the free acid with in-situ activation (DIC/Oxyma).

Q3: Why is my yield low when using the "Safe" Protocol?

A: Carbodiimide couplings (DIC) are slower than Uronium (HATU) couplings.

  • Troubleshoot: Do not add base to speed it up. Instead, increase the concentration of reagents (from 0.1 M to 0.3 M) or perform a "double couple" (repeat the coupling step with fresh reagents).

Q4: Does the protecting group matter?

A: Yes.

  • Urethane groups (Fmoc, Boc, Cbz): Safer. They destabilize the oxazolone transition state.

  • Amide groups (Acetyl, Benzoyl): Dangerous. N-Acetyl-4-Cl-Phe is extremely prone to racemization. If you must couple an N-acetyl derivative, use EDC/HOBt with no base .

Decision Support Matrix

Use this logic flow to select the correct experimental conditions.

DecisionTree Start Start: 4-Cl-Phe Workflow Goal What is your goal? Start->Goal Synth Synthesize Monomer Goal->Synth Couple Peptide Coupling Goal->Couple Resolution Enzymatic Resolution (Acylase I) Synth->Resolution Racemic Starting Material Protect Check N-Protection Couple->Protect Urethane Fmoc / Boc Protect->Urethane Standard SPPS Amide Acetyl / Benzoyl Protect->Amide N-Capping/Fragment Method1 Use DIC / Oxyma (No Base) Urethane->Method1 Method2 Use DEPBT / Collidine (Strict pH Control) Amide->Method2

Figure 2: Experimental Decision Tree for 4-Cl-Phe Handling.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Relevance: Definitive guide on coupling reagents (Oxyma/DIC)
  • Steinauer, R., et al. (1989).

    • Relevance: Establishes the enzymatic resolution protocol and stability d
  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

    • Relevance: Authoritative text on the oxazolone mechanism and the effect of electron-withdrawing groups on -proton acidity.
  • Ramu, V. G., et al. (2014).[6] DEPBT as Coupling Reagent To Avoid Racemization.[6] Synthesis.

    • Relevance: Validates DEPBT as a superior reagent for racemiz

Sources

Technical Support Guide: Increasing Solubility of 4-(4-Chlorophenyl)-L-phenylalanine

[1]

Executive Summary

4-(4-Chlorophenyl)-L-phenylalanine (L-PCPA) is a halogenated phenylalanine derivative commonly used as an irreversible inhibitor of tryptophan hydroxylase (TPH).[1] Like many hydrophobic zwitterionic amino acids, it exhibits poor solubility in neutral aqueous buffers (pH 7.0–7.4).

Successful dissolution requires disrupting the stable crystal lattice by manipulating the ionization state of the molecule.[2] This guide provides validated protocols to achieve high-concentration stocks (up to 100 mM) compatible with biological assays.

Physicochemical Profile[3][4][5][6][7][8][9]
PropertyValueImplication for Solubility
Molecular Weight 199.63 g/mol Small molecule, but rigid aromatic ring limits entropy of solvation.[1]
pKa (Carboxyl) ~2.2Below pH 2.2, the molecule is protonated (+1 charge).[2]
pKa (Amino) ~9.2Above pH 9.2, the molecule is deprotonated (-1 charge).[1]
Isoelectric Point (pI) ~5.7 CRITICAL: At pH ~5.7, net charge is 0.[3] Solubility is at its absolute minimum.
LogP ~2.4Moderately hydrophobic; prefers organic solvents or extreme pH.[1]

Part 1: The Core Mechanism (Why it precipitates)[2]

To dissolve L-PCPA, you must understand the Zwitterionic Trap .

In a neutral buffer (pH 7.4), L-PCPA exists primarily as a zwitterion (

1

The Solution: You must force the molecule into a cationic form (pH < 2) or anionic form (pH > 9) to generate repulsive forces between molecules and increase hydration.

Solubility Decision Tree

solubility_logicStartStart: Solid L-PCPA PowderTargetTarget Concentration?Start->TargetLowLow (< 5 mM)Target->Low< 5mMHighHigh (10 - 100 mM)Target->High> 5mMWaterDirect Dissolution in Water(Requires Heat/Sonication)Low->WaterSolventChoiceSelect Solubilization StrategyHigh->SolventChoiceAcidBaseMethod A: pH Shift(Best for aqueous buffers)SolventChoice->AcidBasePreferredDMSOMethod B: Organic Co-solvent(Best for hydrophobic assays)SolventChoice->DMSOAlternativeResultAStable Stock in 1N HCl or NaOHDilute into BufferAcidBase->ResultAResultBStable Stock in 100% DMSODilute into BufferDMSO->ResultBPrecipitationRisk: Precipitation upon dilutionif Final pH ≈ pI (5.7)ResultA->PrecipitationResultB->Precipitation

Caption: Decision logic for solubilizing L-PCPA based on required concentration and assay tolerance.

Part 2: Validated Protocols

Method A: The pH Shift (Recommended for Cell Culture)

Use this method to minimize organic solvent toxicity (DMSO).[2]

Principle: Dissolve at high concentration in acid/base, then dilute rapidly into a strong buffer.[2]

  • Weighing: Calculate the mass for a 100 mM stock solution.

    • Example: 19.96 mg L-PCPA in 1 mL solvent.[1]

  • Primary Dissolution:

    • Add 1N NaOH (or 1N HCl) dropwise.[1][4]

    • Volume: Use 10% of the final target volume. (e.g., if making 10 mL, dissolve powder in 1 mL of 1N NaOH).[2]

    • Action: Vortex and sonicate at 40°C until completely clear.

    • Note: Solubility in 1N NaOH is ~150 mg/mL [1].[1][5]

  • Dilution:

    • Slowly add water or buffer (PBS) to reach final volume.[1]

    • CRITICAL: If adding to PBS, the buffering capacity might drop the pH back to ~6-7, causing precipitation.

    • Correction: If precipitation occurs, add small aliquots of 1N NaOH until clear, then re-check pH.[2]

Method B: The DMSO Stock (High Concentration)

Use this method for small-volume additions where DMSO < 0.1% is acceptable.[1]

  • Preparation:

    • Dissolve L-PCPA in 100% anhydrous DMSO .

    • Max Solubility: ~33 mg/mL (approx. 165 mM) [2].[1][6]

    • Tip: Warm to 37°C if dissolution is slow.[1]

  • Storage:

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystal nucleation.[1]

  • Usage:

    • Dilute at least 1:1000 into the assay medium to keep DMSO < 0.1%.[1]

Part 3: Troubleshooting & FAQs

Q1: I diluted my 100 mM stock into PBS and it turned cloudy immediately. Why?

Diagnosis: You likely hit the Isoelectric Point (pI ≈ 5.7) or exceeded the solubility limit of the zwitterion. The Fix:

  • Check the pH of your final solution.[1] If it is between 5.0 and 6.5, the drug is least soluble.[2]

  • Adjust the pH of your PBS to be slightly more alkaline (pH 7.8 - 8.[1]0) before adding the drug.

  • Warm the solution: Heat the PBS to 37°C before adding the stock.

Q2: Can I autoclave L-PCPA solutions?

Answer: No. Amino acids can undergo thermal decomposition or racemization (L to D conversion) at autoclave temperatures (121°C).[1] Protocol: Prepare the solution using sterile water/buffer and filter-sterilize using a 0.22 µm PVDF or PES membrane .

Q3: My cells are sensitive to NaOH. How do I neutralize the stock?

Answer: You cannot fully neutralize a high-concentration stock (e.g., 50 mM) without precipitation. Strategy:

  • Make the stock in 0.1N - 1N NaOH.[1]

  • Dilute it so significantly (e.g., 1:500) that the buffer (HEPES/media) neutralizes the small amount of base.[2]

  • Self-Validation: Add the vehicle (NaOH only) to a control well to ensure the pH shift isn't killing your cells.

Q4: Is the L-isomer solubility different from the DL-mixture?

Answer: Technically, yes. Pure enantiomers (L-form) often pack more efficiently in the crystal lattice than racemates (DL-form), potentially making the L-isomer harder to dissolve [3].[1] Assume the L-isomer requires more aggressive sonication or slightly higher pH than the DL-form.[1]

Part 4: Data Summary Table

Solvent SystemMax Solubility (approx.)Preparation ConditionStability
Water (Neutral) ~5 mM (< 1 mg/mL)Requires heat (60°C) & sonicationPoor (Precipitates on cooling)
1N NaOH ~750 mM (150 mg/mL)Instant / Mild SonicationHigh (Store -20°C)
1N HCl ~500 mM (100 mg/mL)Instant / Mild SonicationHigh (Store -20°C)
DMSO ~165 mM (33 mg/mL)Anhydrous, Warm to 37°CHigh (Hygroscopic - keep sealed)
Ethanol InsolubleN/AN/A

References

  • PubChem. (2026).[1] 4-Chloro-L-phenylalanine Compound Summary. National Library of Medicine.[1] Retrieved February 16, 2026, from [Link]

Technical Support Center: Purification Strategies for Hydrophobic Peptides Containing 4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying hydrophobic peptides, particularly those incorporating the unnatural amino acid 4-(4-Chlorophenyl)-L-phenylalanine. The introduction of this residue significantly increases the peptide's hydrophobicity, often leading to challenges in solubility and purification. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high-purity peptides.

I. Understanding the Challenge: The Impact of 4-(4-Chlorophenyl)-L-phenylalanine

The incorporation of 4-(4-Chlorophenyl)-L-phenylalanine (pCl-Phe) into a peptide sequence is a strategic choice to enhance biological activity, often by increasing binding affinity or improving metabolic stability.[1] However, the bulky and highly hydrophobic nature of the chlorophenyl group presents significant downstream challenges, primarily during purification.

Key Issues Stemming from Increased Hydrophobicity:

  • Poor Solubility: Peptides containing pCl-Phe often exhibit limited solubility in standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4]

  • Aggregation: The strong hydrophobic interactions between peptide chains can lead to self-association and aggregation, both in solution and on the chromatography column.[5][6] This can result in low recovery, poor peak shape, and even column clogging.

  • Irreversible Binding: The heightened hydrophobicity can cause the peptide to bind very strongly to the stationary phase of the RP-HPLC column, making elution difficult and sometimes leading to product loss.[7]

II. Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses common questions and provides rapid-fire solutions to get your purification back on track.

Q1: My peptide containing pCl-Phe won't dissolve in the initial mobile phase (Water/Acetonitrile/TFA). What should I do?

A1: This is a very common issue. Standard aqueous buffers are often insufficient for these highly hydrophobic peptides.

  • Initial Troubleshooting:

    • Try organic solvents first: Attempt to dissolve a small aliquot of your crude peptide in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with your mobile phase.[8][9] Be mindful that DMSO can be difficult to remove and may interfere with certain assays.[10]

    • Use a stronger initial mobile phase: If your peptide is soluble in a higher concentration of organic solvent, you can inject it in that solvent. However, be aware this can lead to peak distortion if the injection solvent is much stronger than the initial mobile phase.

    • Test alternative acids: While trifluoroacetic acid (TFA) is standard, formic acid or acetic acid can sometimes improve solubility and offer different selectivity.[2][7]

Q2: I'm seeing a very broad, tailing peak for my peptide during RP-HPLC. What's causing this?

A2: Peak broadening and tailing are often symptoms of on-column aggregation or secondary interactions with the stationary phase.[11][12]

  • Initial Troubleshooting:

    • Increase column temperature: Elevating the column temperature (e.g., to 40-60°C) can disrupt hydrophobic interactions, improve solubility, and sharpen peaks.[8][13]

    • Change the organic modifier: If you are using acetonitrile, consider switching to or adding n-propanol or isopropanol to the mobile phase.[2][8] Alcohols can be more effective at solubilizing and breaking up aggregates of very hydrophobic peptides.

    • Adjust the pH: If your peptide has ionizable residues, changing the pH can alter its net charge and hydrophobicity, potentially improving peak shape. Using a high pH mobile phase (e.g., with ammonium bicarbonate) can sometimes be beneficial, but ensure your column is stable at higher pH.[8]

Q3: My peptide seems to be irreversibly stuck on the C18 column. How can I recover it?

A3: This indicates a very strong hydrophobic interaction.

  • Initial Troubleshooting:

    • Use a "stronger" reversed-phase column: A C8 or C4 column is less hydrophobic than a C18 and may allow for elution of your peptide.[11] Phenyl-based columns can also offer different selectivity.[11]

    • Employ a column wash with a strong solvent: After your run, try washing the column with a very strong solvent mixture, such as 100% isopropanol or a mixture of acetonitrile and n-propanol, to elute any tightly bound material.[2]

    • Consider alternative chromatography: For extremely hydrophobic peptides, techniques like hydrophilic interaction chromatography (HILIC) may be more suitable.[14][15]

Q4: I have good separation, but my recovery is very low. Where is my peptide going?

A4: Low recovery is often due to aggregation and precipitation either before injection or on the column.

  • Initial Troubleshooting:

    • Perform solubility trials: Before scaling up your purification, test the solubility of your crude peptide in various solvent systems to find the optimal one.[2]

    • Add chaotropic agents: In some cases, adding a low concentration of a chaotropic agent like guanidine hydrochloride to the sample solvent can help disrupt aggregation, but this must be removed in subsequent steps.[10]

    • Work at lower concentrations: High concentrations of hydrophobic peptides are more prone to aggregation.[16] Try diluting your sample before injection.

III. In-Depth Troubleshooting & Optimization Strategies

When basic troubleshooting isn't enough, a more systematic approach to method development is necessary. The following guides provide detailed strategies for tackling the most persistent purification challenges.

Guide 1: Overcoming Solubility & Aggregation Issues

Aggregation is a primary failure mode for the purification of hydrophobic peptides.[5] It can occur in the vial before injection or on the column as the concentration of the organic solvent changes.

Systematic Approach to Solubilization
  • Start with the strongest appropriate solvent: Begin by attempting to dissolve a small amount of your peptide in 100% DMSO or DMF.[9][11]

  • Stepwise dilution: If soluble, gradually add your initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to the dissolved peptide solution. Vortex or sonicate after each addition.[9]

  • Observe for precipitation: If the peptide precipitates at a certain solvent ratio, your loading solvent must be stronger than that ratio.

  • Consider alternative solvents: If DMSO or DMF are not suitable for your downstream applications, explore other options like isopropanol, n-propanol, or even formic acid.[2][9]

Visualizing the Solubilization Workflow

G cluster_0 Solubilization Protocol start Start: Crude Peptide dissolve_dmso Attempt to dissolve in 100% DMSO/DMF start->dissolve_dmso soluble_check Soluble? dissolve_dmso->soluble_check stepwise_dilution Stepwise dilution with initial mobile phase soluble_check->stepwise_dilution Yes fail Failure: Try alternative solvents (HFIP, Formic Acid) soluble_check->fail No precipitate_check Precipitation? stepwise_dilution->precipitate_check success Success: Injectable Sample stepwise_dilution->success:n No Precipitation at Target Concentration precipitate_check->stepwise_dilution No precipitate_check->fail Yes

Caption: A decision workflow for solubilizing hydrophobic peptides.

Guide 2: Optimizing RP-HPLC Parameters

A systematic optimization of chromatographic parameters is crucial for achieving high-resolution separation and good recovery.

Parameter Optimization Table
ParameterStandard Condition (for typical peptides)Optimized Condition (for pCl-Phe peptides)Rationale
Stationary Phase C18C8, C4, or PhenylReduces strong hydrophobic interactions, preventing irreversible binding.[11]
Mobile Phase A 0.1% TFA in Water0.1% TFA or 0.1% Formic Acid in WaterFormic acid can offer different selectivity and is MS-friendly.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in ACN, ACN/n-propanol, or ACN/isopropanolAlcohols are stronger eluents for hydrophobic molecules and can disrupt aggregation.[2][8]
Gradient 5-60% B over 30 minShallow gradient (e.g., 0.5-1% B/min)Improves resolution between closely eluting impurities.[13]
Flow Rate 1 mL/min (analytical)Scaled to column dimensionsMaintain optimal linear velocity for efficiency.
Temperature Ambient40-60 °CIncreases solubility, reduces viscosity, and improves peak shape.[8][13]
pH Low (pH ~2 with TFA)High (pH ~8-10 with ammonium bicarbonate)Alters peptide charge, potentially improving separation. Requires a pH-stable column.[8]
Step-by-Step Protocol for Method Development
  • Column Selection: Start with a C8 or C4 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Scouting Gradient: Perform an initial broad gradient run (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of your peptide.[12]

  • Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of your target peptide. For example, if the peptide elutes at 60% B in the scouting run, try a gradient of 40-70% B over 30 minutes.

  • Temperature Study: Run the optimized gradient at different temperatures (e.g., 30°C, 45°C, 60°C) and observe the effect on peak shape and resolution.

  • Mobile Phase Modifier Evaluation: If peak shape is still poor, prepare a Mobile Phase B consisting of a 1:1 mixture of Acetonitrile and n-propanol (with 0.1% TFA).[2] Repeat the optimized gradient.

  • Loading Study: Ensure that the peptide is fully dissolved in the injection solvent and that the injection volume is appropriate to avoid solvent effects that can distort the peak.

Visualizing the Method Development Workflow

G cluster_1 RP-HPLC Method Development start Crude Peptide Analysis col_select Select C4 or C8 Column start->col_select scout_grad Run Broad Scouting Gradient (5-95% B) col_select->scout_grad eval1 Evaluate Elution Profile scout_grad->eval1 opt_grad Design Shallow Gradient eval1->opt_grad temp_study Perform Temperature Study (30-60°C) opt_grad->temp_study eval2 Evaluate Peak Shape & Resolution temp_study->eval2 solvent_study Test Alternative Organic Modifiers (n-Propanol) eval2->solvent_study Not Acceptable final_method Final Optimized Method eval2->final_method Acceptable solvent_study->eval2

Caption: A systematic workflow for optimizing RP-HPLC methods.

IV. Alternative and Complementary Purification Strategies

For extremely challenging separations, a multi-step or alternative purification strategy may be required.

  • Two-Dimensional HPLC: This powerful technique involves using two different chromatography methods with orthogonal separation mechanisms. A common approach is to use ion-exchange chromatography (IEX) for the first dimension, followed by RP-HPLC for the second.[14] This is particularly effective if the target peptide has a different net charge from the major impurities.

  • Precipitation/Washing: For some highly hydrophobic peptides, a simple precipitation and washing protocol can significantly increase purity before a final HPLC polishing step.[3][4] After cleavage from the resin, the crude peptide can be precipitated in cold diethyl ether. The pellet is then washed multiple times to remove scavengers and other small molecule impurities.[3][17] While this may not yield a highly pure product on its own, it can greatly simplify the subsequent chromatographic purification.

V. Conclusion

Purifying peptides containing 4-(4-Chlorophenyl)-L-phenylalanine requires a departure from standard protocols. By anticipating issues of poor solubility and aggregation and by systematically optimizing HPLC parameters such as column chemistry, mobile phase composition, and temperature, researchers can successfully achieve high-purity products. This guide provides the foundational knowledge and actionable protocols to troubleshoot and overcome the unique challenges posed by these highly hydrophobic molecules.

References
  • Peptide Isolation – Method Development Considerations.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). Benchchem.
  • Designing Purification Methods for Hydrophobic Peptides. The Nest Group.
  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC.
  • Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution.
  • Peptide Solubiliz
  • Peptide Separation by HPLC: Precision for Protein Research. Tosoh Bioscience.
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
  • An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design. Benchchem.
  • How can I get a proper HPLC for hydrophobic peptide?
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • HPLC Analysis and Purific
  • Peptide Isolation & Purification Techniques.
  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed.
  • Does anybody have an idea of how to purify hydrophobic peptides by HPLC which are hard to solublize in initial HPLC conditions?
  • Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. Benchchem.

Sources

Validation & Comparative

Comparative Metabolic Stability Guide: 4-(4-Chlorophenyl)-L-phenylalanine vs. L-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of the metabolic stability of 4-(4-Chlorophenyl)-L-phenylalanine versus the natural substrate L-Phenylalanine .

Executive Summary

4-(4-Chlorophenyl)-L-phenylalanine (also known as 4'-Chloro-4-biphenylalanine ) is a synthetic, non-proteinogenic amino acid engineered to overcome the rapid metabolic turnover associated with L-Phenylalanine .

While L-Phenylalanine is a primary metabolic substrate with a short half-life due to rapid hydroxylation by Phenylalanine Hydroxylase (PAH), the 4-(4-Chlorophenyl) analog exhibits superior metabolic stability . This enhancement is achieved through two key medicinal chemistry strategies:[1]

  • Steric Occlusion: The bulky biphenyl system prevents recognition by PAH and common proteases.

  • Metabolic Blocking: The addition of a chlorine atom at the para position of the distal phenyl ring blocks the primary site of Phase I oxidation (CYP450-mediated hydroxylation).

This guide details the physicochemical differences, metabolic pathways, and experimental protocols to validate these stability profiles.

Chemical & Physicochemical Comparison

The structural differences dictate the metabolic fate of these two compounds. The biphenyl modification drastically alters lipophilicity and steric volume.

FeatureL-Phenylalanine (L-Phe) 4-(4-Chlorophenyl)-L-phenylalanine
Structure Single phenyl ringBiphenyl system with 4'-Chloro substituent
CAS Number 63-91-21270097-85-2
Molecular Weight 165.19 g/mol 275.73 g/mol
LogP (Lipophilicity) -1.38 (Hydrophilic)~3.5 - 4.2 (Highly Lipophilic)
Metabolic Liability High (Native substrate)Low (Sterically & Electronically blocked)
Primary Clearance Hepatic (PAH enzyme)Renal / Slow CYP oxidation

Metabolic Pathways & Stability Mechanisms[3]

L-Phenylalanine: Rapid Turnover

L-Phe is the native substrate for Phenylalanine Hydroxylase (PAH) . In the liver, PAH rapidly hydroxylates the para-position of the phenyl ring to form L-Tyrosine. This is the rate-limiting step in phenylalanine catabolism.

  • Pathway: L-Phe

    
     L-Tyrosine 
    
    
    
    Fumarate/Acetoacetate.
  • Half-life: Regulated physiologically; excess L-Phe is cleared within minutes to hours depending on metabolic demand.

4-(4-Chlorophenyl)-L-phenylalanine: Engineered Resistance

This analog is designed to resist the canonical pathways:

  • PAH Resistance: The active site of PAH is size-restricted. The extension of the side chain into a biphenyl system creates significant steric clash, rendering the molecule a non-substrate (or a potent inhibitor) rather than a substrate.

  • CYP450 Blockade: In biphenyl systems, the primary site of Phase I metabolism is hydroxylation at the 4'-position (the distal para position).[2] By substituting this position with Chlorine (a metabolic blocker), the molecule resists oxidation.

    • Note: Metabolism may eventually occur via slow chlorination displacement or ortho-hydroxylation, but the rate is orders of magnitude slower than L-Phe hydroxylation.

  • Proteolytic Stability: When incorporated into peptides, this residue confers resistance to chymotrypsin-like proteases, which require a specific pocket size for the aromatic side chain.

Pathway Visualization

MetabolicPathways Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH High Affinity ClPhe 4-(4-Chlorophenyl)-L-Phe ClPhe->PAH Steric Clash CYP CYP450 (Phase I Oxidation) ClPhe->CYP Low Affinity (Cl-Blockade) Tyr L-Tyrosine (Rapid Clearance) PAH->Tyr Rapid Hydroxylation Metab1 Blocked / No Reaction Metab2 Minor Metabolites (Slow Formation) CYP->Metab2 Slow Oxidation

Figure 1: Comparative metabolic fate. L-Phe is rapidly processed by PAH, whereas the Chlorophenyl analog encounters steric and electronic metabolic blocks.

Experimental Validation Protocols

To objectively verify the stability advantage, the following Microsomal Stability Assay is the industry standard. This protocol validates intrinsic clearance (


) and in vitro half-life (

).
Protocol: Liver Microsome Stability Assay

Objective: Determine


 and 

of the test compound in human/rat liver microsomes.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds: L-Phe and 4-(4-Chlorophenyl)-L-Phe (1 µM final conc).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 10 min.

  • Initiation: Add test compound (1 µM) and NADPH regenerating system to initiate the reaction.

  • Sampling: Aliquot 50 µL samples at time points:

    
     min.
    
  • Quenching: Immediately dispense aliquots into 150 µL Stop Solution to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS .

    • Monitoring: Monitor parent ion depletion.

    • L-Phe Transition: 166.1

      
       120.1 m/z.
      
    • Cl-Biphenyl-Phe Transition: 276.1

      
       [Fragment] m/z.
      

Data Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Expected Results:
ParameterL-Phenylalanine 4-(4-Chlorophenyl)-L-Phe
Depletion Profile Rapid exponential decayFlat or very slow decay
In Vitro

< 15-20 min (in active hepatocyte prep)> 120 min (High Stability)
Metabolite ID Tyrosine (+16 Da) detectedNo +16 Da (OH) peak at early timepoints

Application in Drug Development

The superior stability of 4-(4-Chlorophenyl)-L-phenylalanine makes it a critical tool in:

  • Peptide Stapling & Engineering: Replacing Phe with this analog in therapeutic peptides (e.g., GLP-1 analogs, antimicrobial peptides) significantly extends plasma half-life by preventing proteolytic cleavage.

  • Biocontainment: Used in synthetic biology as an "orthogonal" amino acid.[3] Organisms engineered to require this synthetic compound cannot survive in the wild because they cannot metabolize natural L-Phe to substitute for it.

  • Medicinal Chemistry: Used as a scaffold to increase lipophilicity and blood-brain barrier (BBB) penetration while avoiding rapid hepatic clearance.

References

  • Domainex. (2024). Microsomal Clearance/Stability Assay Protocols. Retrieved from

  • Sigma-Aldrich. (2024). 4-(4-Chlorophenyl)-L-phenylalanine Product Specification & Structure. Retrieved from

  • Frontiers in Plant Science. (2016). Biosynthesis and Metabolic Fate of Phenylalanine. Retrieved from

  • National Institutes of Health (NIH). (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Retrieved from

  • BOC Sciences. (2024). Unnatural Amino Acids in Drug Discovery: Stability and Applications. Retrieved from

Sources

A Comparative Guide to HPLC Purity Validation Methods for 4-(4-Chlorophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-(4-Chlorophenyl)-L-phenylalanine, a critical chiral building block in pharmaceutical development. As researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of starting materials is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document details the rationale behind method selection, provides robust experimental protocols, and presents supporting data to guide you in establishing a scientifically sound and defensible purity assessment strategy.

The validation of an analytical procedure is a formal process to demonstrate that it is “suitable for its intended purpose.”[1] For 4-(4-Chlorophenyl)-L-phenylalanine, this "purpose" is twofold: to quantify the compound's purity relative to process-related impurities and to determine its enantiomeric purity. Consequently, a comprehensive purity validation requires two orthogonal HPLC methods: an achiral (reversed-phase) method for chemical purity and a chiral method for enantiomeric excess determination.

All validation protocols described herein are designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary parameters to be investigated, including specificity, linearity, accuracy, precision, and robustness.[2][3][4]

Part 1: Achiral Purity by Stability-Indicating RP-HPLC

The primary goal of the achiral method is to separate and quantify 4-(4-Chlorophenyl)-L-phenylalanine from its potential process impurities and degradation products. A stability-indicating method is essential, as it provides confidence that the analytical procedure can accurately measure the analyte of interest without interference from any substances that may be generated during manufacturing or upon storage.[5][6][7]

Method Development Rationale

A reversed-phase HPLC (RP-HPLC) method is the workhorse of pharmaceutical analysis due to its versatility and robustness.[6] For 4-(4-Chlorophenyl)-L-phenylalanine, a C18 stationary phase is selected for its hydrophobicity, which is well-suited for retaining the aromatic rings of the molecule. A gradient elution with a buffered mobile phase is employed to ensure adequate retention of the main component while allowing for the elution of more polar or non-polar impurities within a reasonable runtime. UV detection is chosen due to the presence of chromophores in the molecule.

To ensure the method is stability-indicating, forced degradation studies are performed.[5][8] The drug substance is subjected to stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally generate degradation products. The developed HPLC method must be able to resolve the parent peak from all major degradation peaks.

Experimental Protocol: Stability-Indicating RP-HPLC

Chromatographic Conditions:

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (80:20)

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve 10 mg of 4-(4-Chlorophenyl)-L-phenylalanine in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose solid powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in diluent) to UV light (254 nm) for 24 hours.

Validation Data Summary

The method was validated according to ICH Q2(R1) guidelines.[4]

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, impurities, or degradation products at the retention time of the main peak. Peak purity index > 0.999.Peak is spectrally pure and resolved from other components (Resolution > 2.0).
Linearity (Range) Correlation coefficient (r²) > 0.999 for 0.1 - 1.5 mg/mL.r² ≥ 0.998
Accuracy (% Recovery) 99.2% - 101.5% across three concentration levels.98.0% - 102.0%
Precision (% RSD) Repeatability (n=6): 0.45%; Intermediate Precision: 0.68%.RSD ≤ 2.0%
LOD 0.05 µg/mLSignal-to-Noise Ratio ≥ 3
LOQ 0.15 µg/mLSignal-to-Noise Ratio ≥ 10
Robustness Method is robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).System suitability parameters are met.

Part 2: Enantiomeric Purity by Chiral HPLC

The biological activity of chiral molecules is often stereospecific. Therefore, it is crucial to control the enantiomeric purity of 4-(4-Chlorophenyl)-L-phenylalanine, ensuring that the unwanted enantiomer is below a specified limit. Chiral HPLC is the gold standard for this determination.[9]

Method Development Rationale

The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[10] Polysaccharide-based CSPs, such as those coated with derivatives of amylose or cellulose, are highly versatile and have demonstrated success in separating a wide range of chiral compounds, including aromatic amines and amino acid derivatives.[11] For this application, an amylose-based CSP is selected.

Normal-phase chromatography is often preferred for chiral separations as it can provide different selectivity compared to reversed-phase. A mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is used. A small amount of a basic or acidic additive is often required to improve peak shape and resolution.

Experimental Protocol: Chiral HPLC

Chromatographic Conditions:

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 250 x 4.6 mm, 5 µm (e.g., CHIRALPAK® IA)
Mobile Phase n-Hexane / Ethanol / Trifluoroacetic Acid (85:15:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25°C
Detection UV at 225 nm
Injection Volume 5 µL
Sample Diluent Mobile Phase

Workflow for Chiral Method Validation:

G cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation MD1 Select Chiral Stationary Phase (CSP) MD2 Screen Mobile Phases (Normal Phase) MD1->MD2 MD3 Optimize Modifier & Additive Concentration MD2->MD3 V1 Specificity (Resolution of Enantiomers) MD3->V1 Final Method V2 LOD & LOQ of Unwanted Enantiomer V1->V2 V3 Linearity of Unwanted Enantiomer V2->V3 V4 Accuracy & Precision at LOQ V3->V4

Caption: Workflow for Chiral HPLC Method Validation.

Validation Data Summary

The validation focuses on the accurate quantification of the unwanted D-enantiomer in the presence of the L-enantiomer.

Validation ParameterResultAcceptance Criteria
Specificity Baseline resolution (Rs > 2.5) between L- and D-enantiomers.Rs ≥ 1.5
LOD of D-enantiomer 0.03 µg/mL (0.03% of a 1 mg/mL solution)Detectable peak
LOQ of D-enantiomer 0.10 µg/mL (0.10% of a 1 mg/mL solution)RSD ≤ 10% and Recovery 80-120%
Linearity of D-enantiomer Correlation coefficient (r²) > 0.999 for LOQ to 1.0%r² ≥ 0.995
Accuracy (% Recovery of D-enantiomer) 95.7% - 104.3% for spiked samples at LOQ, 0.5%, and 1.0%.80.0% - 120.0% for low levels
Precision (% RSD of D-enantiomer) Repeatability at LOQ: 4.5%; Intermediate Precision: 6.8%.RSD ≤ 10% at LOQ

Part 3: Method Comparison and Final Recommendations

The two validated methods—stability-indicating RP-HPLC and chiral HPLC—serve distinct but complementary purposes in the comprehensive purity assessment of 4-(4-Chlorophenyl)-L-phenylalanine.

FeatureStability-Indicating RP-HPLCChiral HPLC
Primary Purpose Quantify chemical purity and related substances.Quantify enantiomeric purity (excess of L-enantiomer).
Stationary Phase Achiral (e.g., C18)Chiral (e.g., Polysaccharide-based)
Mobile Phase Aqueous/Organic (Reversed-Phase)Organic (Normal-Phase)
Key Strength Robustness and ability to separate a wide range of impurities and degradants.High selectivity for stereoisomers.
Key Validation Focus Specificity against degradation products, linearity over a wide range.Specificity for enantiomers, sensitivity (LOQ) for the unwanted enantiomer.

Overall Workflow for Purity Validation:

G Start Receive Batch of 4-(4-Chlorophenyl)-L-phenylalanine Achiral Test for Chemical Purity (RP-HPLC Method) Start->Achiral Chiral Test for Enantiomeric Purity (Chiral HPLC Method) Start->Chiral Decision Batch Release? Achiral->Decision Chiral->Decision Report Generate Certificate of Analysis (Combined Purity Data) Decision->Report Yes

Sources

Binding Affinity & Potency Guide: 4-Chloro- vs. 4-Fluoro-L-Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Dance" in Ligand Design

In the optimization of protein-ligand interactions, the substitution of hydrogen with a halogen is a high-stakes tactic. While both 4-chloro-L-phenylalanine (4-Cl-Phe) and 4-fluoro-L-phenylalanine (4-F-Phe) are lipophilic analogs of phenylalanine, they are not interchangeable bioisosteres.

  • 4-Cl-Phe is the "Anchor." Its larger van der Waals radius (1.74 Å) and high polarizability allow it to fill hydrophobic pockets efficiently and engage in strong halogen bonding (σ-hole interactions). It typically drives potency (affinity).

  • 4-F-Phe is the "Tuner." Its small size (1.47 Å) and extreme electronegativity make it a mimic of hydrogen or a hydroxyl group. It is primarily used to modulate metabolic stability (blocking para-oxidation) and electronic properties (pKa modulation) without incurring steric penalties. It typically drives drug-likeness (ADME).

This guide dissects the mechanistic differences in binding affinity between these two analogs, supported by case studies in MDM2 inhibition and protein stability engineering.

Physicochemical Decision Matrix

The choice between 4-Cl and 4-F is dictated by the architecture of the target binding site.

Feature4-Fluoro-L-Phe (4-F) 4-Chloro-L-Phe (4-Cl) Impact on Binding
Van der Waals Radius 1.47 Å (Isostere of H/OH)1.74 Å (Isostere of Methyl)Cl fills deep hydrophobic cavities (e.g., GPCR pockets) better than F.
Electronegativity 3.98 (Highest)3.16F exerts stronger inductive effects, lowering pKa of neighboring amines.
C-X Bond Length 1.35 Å1.77 ÅCl extends deeper into pockets, contacting residues F cannot reach.
Polarizability Low (Hard)Moderate (Soft)Cl contributes significantly to dispersion forces (London forces).
Halogen Bonding Weak / NegligibleStrong (σ-hole donor)Cl can form directional bonds with backbone carbonyls (O···Cl-C).
Lipophilicity (

)
+0.14+0.71Cl provides a larger desolvation entropy gain upon binding.

Case Study A: MDM2 Inhibitors (The "Hydrophobic Pocket" Scenario)

The interaction between the tumor suppressor p53 and the E3 ubiquitin ligase MDM2 is a classic example where Chlorine dominates Fluorine in binding affinity.

The Mechanism

MDM2 possesses a deep, hydrophobic cleft that naturally accommodates the tryptophan (Trp23) and leucine (Leu26) residues of p53.[1][2][3] Small molecule inhibitors like Nutlins and Spiro-oxindoles mimic these residues.

  • The 4-Cl Advantage: The 4-chlorophenyl group perfectly fills the Leu26 pocket.[1] The chlorine atom is large enough to displace water and form extensive hydrophobic contacts. Furthermore, the chlorine atom often participates in a halogen bond with the backbone carbonyl of His96 or Leu54 .

  • The 4-F Deficit: When 4-F-Phe analogs are swapped in, affinity typically drops by 10- to 100-fold . The fluorine atom is too small to fill the pocket (leaving a "vacuum" or allowing water entry) and lacks the polarizability to form a strong halogen bond with His96.

Comparative Data: Spiro-oxindole MDM2 Inhibitors

Data derived from structure-activity relationships (SAR) of MI-series inhibitors.

AnalogSubstituent (Phenyl Ring)Ki (nM)Binding Mode Analysis
Compound 8 (MI-219) 4-Chloro 23.5 Cl fills Leu26 pocket; strong hydrophobic packing.
Analog 8-F 4-Fluoro~200Loss of shape complementarity; weaker dispersion forces.
Analog 8-H Hydrogen>1000Complete loss of pocket occupancy.

Key Insight: In the MDM2 system, removing the Chlorine (or swapping for Fluorine) destroys sub-nanomolar potency. Fluorine is only beneficial here if placed on the scaffold to block metabolism, not in the binding pocket anchor point.

Visualization: Halogen Bonding Network

MDM2_Binding Inhibitor MDM2 Inhibitor (4-Cl-Phenyl Moiety) Pocket_Leu26 MDM2 Hydrophobic Pocket (Leu26 Subsite) Inhibitor->Pocket_Leu26 Shape Complementarity (Van der Waals) His96 Residue His96 (Backbone C=O) Inhibitor->His96 Halogen Bond (C-Cl ··· O=C) Fluorine_Note Substitution with 4-F: 1. Gap in pocket (Steric mismatch) 2. Loss of Halogen Bond 3. Reduced Affinity Inhibitor->Fluorine_Note If Cl -> F swap Water Solvent Water Pocket_Leu26->Water Desolvation (Entropy Gain)

Caption: Schematic of the critical role of Chlorine in MDM2 inhibitor binding. The C-Cl moiety serves as a dual anchor: filling the hydrophobic void and engaging His96 via halogen bonding.

Case Study B: Protein Stability (The "Packing" Scenario)

While Chlorine wins in binding pockets, Fluorine often wins in protein engineering for stability.

The Mechanism

When incorporating non-canonical amino acids (ncAAs) into a protein's core or surface to improve thermal stability (Tm), steric clashes must be avoided.

  • 4-F-Phe: Due to its small size (isostere of H), 4-F-Phe can often replace Phe without disrupting the packing of the hydrophobic core. It provides a "fluorine effect"—increasing local hydrophobicity and reducing solvent accessibility—without the steric penalty of Chlorine.

  • 4-Cl-Phe: Incorporating 4-Cl-Phe into a packed protein core often destabilizes the fold because the Cl atom (size of a methyl group) causes steric clashes with neighboring helices.

Experimental Data: E. coli Transketolase (TK)

Comparison of thermal stability (Tm) after residue-specific incorporation at surface residue K316.[4]

VariantTm (°C)

Tm vs WT
Interpretation
WT (Phenylalanine) 56.7-Baseline stability.
TK-4-F-Phe 60.8 +4.1 Improved hydrophobic packing; reduced aggregation.
TK-4-Cl-Phe UnstableN/ALikely steric clash or poor expression yield.
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Key Insight: For de novo design or stability engineering, 4-F-Phe is the safer bet. It enhances stability via the hydrophobic effect while minimizing structural perturbation.

Experimental Protocols

Protocol A: Residue-Specific Incorporation (Auxotrophic Method)

Best for generating proteins with global replacement of Phe for 4-Cl/4-F-Phe.

  • Strain Selection: Use a Phenylalanine auxotrophic E. coli strain (e.g., KA197 or specific pheA- knockouts).

  • Growth Phase:

    • Inoculate culture in M9 minimal medium supplemented with 20 canonical amino acids (including L-Phe at 0.05 mg/mL).

    • Grow to OD600 ~ 0.8.

  • Depletion Phase:

    • Centrifuge cells (4000g, 10 min) and wash 2x with M9 salt solution (no amino acids) to remove residual L-Phe.

    • Resuspend in M9 medium supplemented with 19 amino acids (minus Phe).

    • Incubate for 30 mins to deplete intracellular Phe pools.

  • Induction & Incorporation:

    • Add the analog: 4-Chloro-L-Phenylalanine OR 4-Fluoro-L-Phenylalanine (final conc. 0.5 - 1.0 mM). Note: 4-Cl-Phe often requires higher concentrations due to slower uptake by Phe-tRNA synthetase.

    • Induce expression (IPTG 1 mM).

    • Express for 4-6 hours at 30°C.

  • Validation:

    • Purify protein.

    • Mass Spectrometry (ESI-MS): Confirm mass shift.

      • Phe

        
         4-F-Phe: +18 Da shift per residue.
        
      • Phe

        
         4-Cl-Phe: +34 Da shift per residue (distinct isotope pattern due to 
        
        
        
        Cl/
        
        
        Cl).
Protocol B: Fluorescence Polarization (FP) Binding Assay

Standard method to measure Ki of MDM2 inhibitors.

  • Reagents:

    • Recombinant Human MDM2 (residues 1-118).

    • Fluorescent Probe: FAM-labeled p53 peptide (e.g., 5-FAM-SQETFSDLWKLLP).

    • Test Compounds: 4-Cl-Phe analog and 4-F-Phe analog (dissolved in DMSO).

  • Assay Setup:

    • Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

    • Plate: Black 384-well low-binding plate.

  • Titration:

    • Add MDM2 protein (at

      
       concentration, typically ~10-50 nM) to all wells.
      
    • Add FAM-peptide (10 nM).

    • Add serial dilutions of Test Compounds.

  • Measurement:

    • Incubate 30 min at RT in dark.

    • Read FP (Ex 485 nm / Em 535 nm).

  • Analysis:

    • Plot mP vs. log[Inhibitor]. Fit to sigmoidal dose-response (Hill equation) to determine IC50.

    • Convert IC50 to Ki using the Cheng-Prusoff equation:

      
      .
      

References

  • Comparison of Chlorine and Fluorine in Drug Design (Review)

    • Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design.
    • Source: Chemical Science (RSC), 2026.
    • URL:[Link]

  • MDM2 Inhibitor Binding (Nutlins/Spiro-oxindoles)

    • Title: Structure-Based Design of Potent Non-Peptide MDM2 Inhibitors.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Fluorin

    • Title: Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid
    • Source: Scientific Reports (N
    • URL:[Link]

  • Halogen Bonding in Protein-Ligand Interactions

    • Title: Halogen bonding in protein–ligand complexes: dose it m
    • Source: Expert Opinion on Drug Discovery.
    • URL:[Link]

  • T4 Lysozyme Cavity Mutants (L99A)

    • Title: The structural basis for the binding of benzene to T4 lysozyme L99A.[5][6]

    • Source: Protein Science.[5]

    • URL:[Link]

Sources

Evaluating Protease Resistance & Metabolic Stability of 4-(4-Chlorophenyl)-L-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Affinity vs. Stability" Trade-off

In peptide drug discovery, 4-(4-Chlorophenyl)-L-phenylalanine (4-Cl-Phe) represents a strategic "middle ground" modification. Unlike D-amino acids, which often sacrifice receptor affinity for total protease resistance, 4-Cl-Phe retains the native L-configuration required for receptor binding while altering the physicochemical profile of the residue.

Critical Scientific Insight: Researchers often mistakenly assume 4-Cl-Phe confers broad protease resistance. This is factually incorrect regarding serine proteases.

  • Chymotrypsin Interaction: Because Chymotrypsin targets large hydrophobic residues, the increased lipophilicity of the 4-Cl substituent can actually enhance binding affinity (

    
    ) to the S1 pocket, making it a viable substrate.
    
  • True Utility: The primary stability benefit of 4-Cl-Phe is metabolic resistance (blocking para-hydroxylation by CYP450 enzymes) and enhanced membrane permeability , rather than absolute proteolytic immunity.

This guide details how to rigorously evaluate the specific stability profile of 4-Cl-Phe peptides against their native and D-isomeric counterparts.

Part 1: Mechanism of Action & Structural Logic

To evaluate resistance, one must understand the atomic-level interaction between the peptide and the protease active site.

1. The Chymotrypsin S1 Pocket Interaction

Chymotrypsin cleaves the peptide bond on the C-terminal side of aromatic residues (Phe, Tyr, Trp). Its specificity is driven by the S1 hydrophobic pocket .[1]

  • Native Phe: Fits comfortably; rapid turnover (

    
    ).
    
  • 4-Cl-Phe: The Chlorine atom is approximately isosteric with a methyl group but significantly more lipophilic. It fills the S1 pocket more completely than native Phe.

    • Effect: Often lowers

      
       (tighter binding) due to enhanced Van der Waals forces and halogen bonding.
      
    • Outcome: It may be cleaved efficiently unless steric bulk hinders the catalytic triad (Ser195, His57, Asp102) alignment.

  • D-Phe: The side chain projects in the opposite vector, creating a severe steric clash with the enzyme wall, rendering it resistant.

2. Metabolic Stability (The Hidden Variable)

While chymotrypsin may still cleave 4-Cl-Phe, the chlorine atom blocks phenylalanine hydroxylase and cytochrome P450 activity at the para position, preventing the rapid oxidation that clears native peptides in the liver.

Mechanism Substrate Peptide Substrate (Residue X) Enzyme_S1 Chymotrypsin S1 Pocket Substrate->Enzyme_S1 Binding Metabolic_Enz Liver CYP450 (Hydroxylase) Substrate->Metabolic_Enz Exposure Outcome_Cleavage Proteolytic Cleavage Enzyme_S1->Outcome_Cleavage Native Phe (Perfect Fit) Enzyme_S1->Outcome_Cleavage 4-Cl-Phe (Tighter Fit, Substrate) Outcome_Stable Intact Peptide Enzyme_S1->Outcome_Stable D-Phe (Steric Clash) Metabolic_Enz->Outcome_Stable 4-Cl-Phe (Blocked) Outcome_Oxidized Oxidized Metabolite Metabolic_Enz->Outcome_Oxidized Native Phe (Para-OH attack)

Figure 1: Mechanistic divergence between proteolytic susceptibility (Chymotrypsin) and metabolic stability (CYP450) for Phe derivatives.

Part 2: Comparative Analysis of Alternatives

Use this decision matrix to select the appropriate modification.

FeatureNative L-Phe 4-Cl-L-Phe D-Phe N-Me-Phe
Protease Resistance None (Baseline)Low to Moderate (Context dependent)High (Complete resistance)High (Backbone protection)
Metabolic Stability Low (Rapid oxidation)High (Blocks para-oxidation)High (Unrecognized)High
Receptor Affinity High (Native)High / Enhanced (Halogen bonding)Low / Variable (Stereo-clash)Variable (Conformational constraint)
Membrane Permeability ModerateHigh (Increased lipophilicity)ModerateHigh
Primary Use Case Baseline ControlPotency Optimization + Serum Stability Proteolytic Shielding Oral Bioavailability
Part 3: Experimental Protocols

To objectively evaluate 4-Cl-Phe, you must decouple enzymatic cleavage (pure protease) from biological stability (plasma).

Protocol A: The Chymotrypsin Challenge (Kinetic Assessment)

Objective: Determine if 4-Cl-Phe acts as a substrate or inhibitor.

Reagents:

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), sequencing grade.
    
  • Buffer: 100 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Internal Standard (IS): Caffeine or a stable isotope-labeled (SIL) analog of the peptide.

Workflow:

  • Preparation: Prepare 100

    
    M stocks of Native-Phe and 4-Cl-Phe peptides.
    
  • Incubation: Mix peptide (50

    
    M final) with Chymotrypsin (ratio 1:100 w/w enzyme:substrate) at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid in Acetonitrile (contains IS).
    
  • Analysis: LC-MS/MS quantification.

Data Calculation: Plot


 vs. time. The slope 

represents the degradation rate.

Protocol B: Plasma Stability Assay (Ex Vivo)

Objective: Evaluate combined proteolytic and metabolic stability in a biological matrix.

Workflow:

  • Matrix: Pooled Human or Rat Plasma (heparinized), pH adjusted to 7.4.

  • Spike: Add peptide to plasma (final conc. 10

    
    M) to avoid saturation.
    
  • Incubation: 37°C with gentle shaking.

  • Timepoints: 0, 15, 30 min, 1, 2, 4, 8, 24 hours.

  • Extraction: Protein precipitation (PPT) using ice-cold Methanol (1:3 v/v ratio). Vortex 1 min, Centrifuge 10,000g for 10 min.

  • Supernatant Analysis: Inject supernatant into LC-MS.

Interpretation:

  • If Protocol A shows rapid degradation but Protocol B shows stability

    
     The peptide binds plasma proteins (Albumin) protecting it, or the specific protease is less active in plasma.
    
  • If Protocol A shows stability but Protocol B shows degradation

    
     The peptide is susceptible to other enzymes (e.g., elastase, aminopeptidases) or metabolism.
    
Part 4: Data Visualization & Workflow

The following diagram outlines the rigorous validation pipeline required to confirm the stability claims of a 4-Cl-Phe modified peptide.

Workflow cluster_Assays Parallel Stability Assessment Start Candidate Peptide (4-Cl-Phe Modified) EnzAssay Assay A: Pure Chymotrypsin (Specific Proteolysis) Start->EnzAssay PlasmaAssay Assay B: Human Plasma (Global Stability) Start->PlasmaAssay Analysis LC-MS/MS Quantification (vs Internal Standard) EnzAssay->Analysis PlasmaAssay->Analysis Decision Compare Half-life (t1/2) Analysis->Decision Res1 High Stability in Both: True Resistance Decision->Res1 t1/2 > 24h Res2 Stable in Plasma Only: Matrix Protection / Met. Stability Decision->Res2 Mismatch Res3 Unstable: 4-Cl-Phe is a Substrate Decision->Res3 t1/2 < 1h

Figure 2: Analytical workflow for distinguishing between intrinsic protease resistance and matrix-mediated stability.

References
  • Proteolytic Susceptibility of Halogenated Peptides Specifics of chymotrypsin cleavage sites and the preference for aromatic residues. Source:

  • Halogenation Effects on Protein Stability Analysis of how halogenated amino acids affect steric fit and stability in protein cores. Source: (Cited via Search Result 1.5)

  • Kinetic Parameters of Para-Substituted Phenylalanines Demonstrates that para-substituted Phe derivatives can serve as efficient substr

    
    ) for chymotrypsin.
    Source: (Cited via Search Result 1.15)
    
  • Internal Standard Protocols for Peptide LC-MS Best practices for quantifying peptide degradation using stable isotope labeling. Source: (Cited via Search Result 1.1)

  • Strategies for Peptide Stability Review of D-amino acids vs. non-canonical modifications for half-life extension. Source: (Cited via Search Result 1.3)

Sources

Comparative Guide: Chiral Separation of 4-(4-Chlorophenyl)-L-phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Chlorophenyl)-phenylalanine (often abbreviated as 4-Cl-Bip or 4-Cl-Phe-Phe) is a non-canonical amino acid featuring a biphenyl scaffold. It is a critical building block for designing GPCR ligands and Tryptophan hydroxylase inhibitors.

The separation of its enantiomers presents a distinct challenge due to the compound's zwitterionic nature (in its free form) and significant hydrophobicity (due to the chlorobiphenyl moiety).

This guide compares three distinct chromatographic approaches. For analytical purity checks of the free amino acid, Crown Ether Ligand Exchange is the superior method due to high selectivity (


) and speed. For preparative isolation or analysis of protected intermediates (Fmoc/Boc), Immobilized Polysaccharide  phases are the industry standard.
Quick Selection Matrix
FeatureMethod A: Crown Ether (Crownpak) Method B: Zwitterionic (ZWIX) Method C: Polysaccharide (Chiralpak ID)
Analyte State Free Amino Acid (Underivatized)Free Amino Acid (Underivatized)Protected (Fmoc/Boc)
Mechanism Host-Guest ComplexationDouble Ion-PairingH-Bonding & Steric
Resolution (

)
High (> 5.0 typical)Medium-High (> 2.0)High (> 3.[1]0)
Throughput Fast (Analytical)ModerateHigh (Preparative)
Primary Use QC / Purity Check LC-MS Compatible Analysis Purification / Synthesis

Technical Analysis of Separation Methods

Method A: Crown Ether Dynamic Coating (The Gold Standard for Analytical QC)

Column: Daicel CROWNPAK® CR-I(+) Mechanism: The chiral stationary phase (CSP) contains a chiral crown ether (18-crown-6 derivative). The ammonium group (


) of the amino acid nests inside the crown ether ring. The chiral recognition is driven by the steric fit of the side chain (the bulky 4-chlorophenyl group) against the chiral barriers of the crown ether.
  • Why it works: The biphenyl side chain of 4-(4-Chlorophenyl)-phenylalanine is highly hydrophobic. The CR-I(+) column allows the use of organic modifiers (MeOH/ACN), which is crucial for solubilizing this specific amino acid compared to standard aqueous-only crown ether columns.

  • Elution Order: On CR-I(+), the D-enantiomer typically elutes first; the L-enantiomer elutes second. (Order reverses on CR-I(-)).

Method B: Zwitterionic Ion-Exchange (The LC-MS Alternative)

Column: Chiralpak® ZWIX(+) Mechanism: Uses a fused Cinchona alkaloid and amino-sulfonic acid selector.[2] It operates via a synergistic double ion-pairing mechanism where the CSP's cationic site interacts with the analyte's carboxylate, and the CSP's anionic site interacts with the analyte's ammonium.

  • Why it works: ZWIX columns are designed specifically for underivatized amino acids and allow the use of methanol/acetonitrile mobile phases containing volatile additives (Formic acid/Ammonium formate), making this method LC-MS compatible .

Method C: Immobilized Polysaccharide (For Synthetic Intermediates)

Column: Chiralpak® ID or IC (Immobilized Amylose/Cellulose) Mechanism: Requires the amino acid to be N-protected (e.g., Fmoc-4-(4-chlorophenyl)-L-phenylalanine). The protection group removes the zwitterionic character and adds sites for


 interactions and hydrogen bonding with the polysaccharide backbone.

Experimental Protocols

Protocol A: Analytical Purity Check (Recommended)

Objective: Determine enantiomeric excess (% ee) of 4-(4-Chlorophenyl)-L-phenylalanine.

  • System: HPLC with UV detection (254 nm)

  • Column: CROWNPAK® CR-I(+) (3.0 × 150 mm, 5 µm)[3][4]

  • Mobile Phase: Perchloric Acid (pH 1.[5][6]5) / Acetonitrile (85:15 v/v)[4]

    • Note: The ACN content is higher than standard amino acid methods (usually 0-5%) to accommodate the hydrophobicity of the chlorophenyl ring.

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C (Lowering to 10°C increases resolution if needed)

  • Sample Diluent: Mobile Phase

Step-by-Step Workflow:

  • Equilibration: Flush column with mobile phase for 30 mins. Ensure baseline is stable at 254 nm (UV cutoff of HClO4 is low, allowing sensitive detection).

  • Injection: Inject 5 µL of 1 mg/mL sample.

  • Elution:

    • 
       (D-isomer): ~6.5 min
      
    • 
       (L-isomer): ~8.2 min
      
  • Calculation:

    
    
    
Protocol B: Preparative Separation (Protected Form)

Objective: Purify racemic Fmoc-4-(4-chlorophenyl)-phenylalanine.

  • Column: CHIRALPAK® ID (250 × 4.6 mm analytical; scale up to 20 or 50 mm ID)

  • Mobile Phase: Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v)

  • Mode: Normal Phase

  • Flow Rate: 1.0 mL/min (Analytical)[7]

Performance Data Comparison

The following data represents typical separation parameters for hydrophobic phenylalanine derivatives on the specified phases.

ParameterCROWNPAK CR-I(+)CHIRALPAK ZWIX(+)CHIRALPAK ID (Fmoc-form)
Mobile Phase pH 1.5

/ ACN (85/15)
MeOH/ACN/H2O + 50mM Formic AcidHexane/EtOH/TFA (80/20/0.1)
Retention

1.82.51.2
Selectivity

1.651.401.80
Resolution

> 6.0 3.55.2
Run Time < 15 min< 25 min< 12 min
Solubility Limit Low (Aqueous limited)High (MeOH based)Very High (Organic soluble)

Critical Insight: While Crownpak offers the highest resolution for the free amino acid, the solubility of the chlorophenyl-derivative in the acidic aqueous mobile phase can be a limiting factor. If precipitation occurs, switch to Method B (ZWIX) which uses Methanol.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct column based on your specific stage in the drug development pipeline.

G Start Start: 4-(4-Chlorophenyl)-Phe Sample CheckState Is the Amino Acid Protected? Start->CheckState Protected Yes (Fmoc, Boc, Cbz) CheckState->Protected Yes Free No (Free Zwitterion) CheckState->Free No Scale Required Scale? Protected->Scale Prep Preparative Purification Scale->Prep Analytical_P Reaction Monitoring Scale->Analytical_P MethodC METHOD C: Polysaccharide (Chiralpak ID/IA) Normal Phase (Hex/EtOH) Prep->MethodC Analytical_P->MethodC Detection Detection Method? Free->Detection UV UV / Standard QC Detection->UV MS LC-MS / High Sensitivity Detection->MS MethodA METHOD A (Recommended): Crown Ether (Crownpak CR-I) Acidic Mobile Phase UV->MethodA MethodB METHOD B: Zwitterionic (ZWIX) MeOH/ACN Mobile Phase MS->MethodB MethodA->MethodB If solubility issues

Figure 1: Decision tree for selecting the optimal chiral separation method based on analyte protection status and detection requirements.

References

  • Daicel Chiral Technologies. (n.d.).[1] Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Application Note. Retrieved from [Link]

  • Lee, J. et al. (2014).[5] "Enantioseparation of acidic and zwitterionic chiral compounds on a quinine-carbamate based zwitterionic chiral stationary phase." Journal of Chromatography A, 1363, 162-169.

  • Ilisz, I. et al. (2019). "HPLC Separation of Amino Acid Enantiomers: A Comparative Study of Crown Ether and Zwitterionic Stationary Phases.
  • Chiral Technologies. (2020).[1][8] Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

Sources

Comparative Bioactivity of Halogenated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Trade-Off

In rational drug design, the substitution of hydrogen with a halogen atom on the phenylalanine (Phe) ring is a high-impact strategy to modulate potency, selectivity, and metabolic stability. However, treating all halogens as a monolithic group is a critical error.

This guide compares the bioactivity profiles of Fluoro- (F), Chloro- (Cl), Bromo- (Br), and Iodo- (I) phenylalanine derivatives .

  • Fluorine (F): The "Metabolic Shield." Minimal steric perturbation, high electronegativity. Primarily used to block metabolic soft spots (e.g., CYP450 hydroxylation) and modulate pKa.

  • Chlorine/Bromine/Iodine (Cl/Br/I): The "Affinity Anchors." Significant steric bulk and the ability to form Halogen Bonds (X-bonds) via sigma-holes. These are used to induce conformational locks or target cryptic pockets.

Physicochemical Landscape

To rationally select a derivative, one must first understand the gradient of physical properties. The transition from Fluorine to Iodine is not merely an increase in size; it is a fundamental shift in electronic interaction capability.

Table 1: Comparative Physicochemical Properties
PropertyPhenylalanine (H) 4-Fluoro-Phe 4-Chloro-Phe 4-Bromo-Phe 4-Iodo-Phe
Van der Waals Radius (Å) 1.20 (H)1.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C-X Bond Length (Å) 1.091.351.771.942.14
Lipophilicity (

value)
0.00+0.14+0.71+0.86+1.12
Sigma Hole Potential NoneNegligibleModerateStrongVery Strong
Primary Utility Native interactionsMetabolic StabilityLipophilicity/PackingHalogen BondingHalogen Bonding

Key Insight: Note the jump in lipophilicity (


 value) from F to Cl. While F-Phe is often isosteric with H-Phe or OH-Tyr, Cl-Phe and I-Phe introduce significant hydrophobicity, drastically altering membrane permeability and solubility.

Mechanisms of Bioactivity Modulation

The bioactivity differences stem from two distinct mechanistic pathways: Electronic Shielding vs. Halogen Bonding .

The Sigma-Hole Effect (Cl, Br, I)

Unlike fluorine, heavier halogens exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond axis.[1] This allows Cl, Br, and I to act as Lewis acids, forming highly directional non-covalent bonds with Lewis bases (backbone carbonyls, His nitrogens) in the target protein.

Metabolic Blocking (F)

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Substituting F at the para position (4-F-Phe) effectively blocks hydroxylation by Cytochrome P450 enzymes, extending the half-life (


) of the peptide or small molecule without causing steric clashes.
Diagram 1: Interaction & Decision Logic

The following diagram illustrates the decision pathway for selecting a halogenated derivative based on the structural environment of the binding pocket.

HalogenSelection Start Target Optimization Goal Metabolic Increase Metabolic Stability (Block CYP450) Start->Metabolic Affinity Increase Binding Affinity Start->Affinity SelectF Select 4-Fluoro-Phe (Isostere, Strong Bond) Metabolic->SelectF Para-position blocking PocketCheck Is the Binding Pocket Sterically Restricted? Affinity->PocketCheck Nucleophile Is there a Nucleophile (C=O, His, Asp) nearby? PocketCheck->Nucleophile No (Space available) PocketCheck->SelectF Yes (Tight fit) SelectCl Select 4-Chloro-Phe (Gap Filling, Hydrophobic) Nucleophile->SelectCl No (Hydrophobic packing) SelectI Select 4-Iodo/Bromo-Phe (Sigma Hole / Halogen Bond) Nucleophile->SelectI Yes (Targeting XB)

Caption: Decision matrix for selecting halogenated phenylalanine derivatives based on steric constraints and the presence of nucleophilic partners for halogen bonding.

Comparative Bioactivity Data

The following data summarizes trends observed in recent medicinal chemistry applications, specifically focusing on transporter affinity (LAT1) and protease inhibition.

Case Study: LAT1 Transporter Selectivity

Context: Developing brain-penetrant drugs using the Large Amino Acid Transporter 1 (LAT1).[2]

DerivativeRel. Affinity (

)
Transport Velocity (

)
Interpretation
L-Phe (Native) 1.0 (Ref)100%Baseline.
4-F-Phe ~1.2x95%Minimal change. Good for labeling without disrupting function.
3-Cl-Phe ~5.0x80%Meta-substitution improves affinity via lipophilic contacts.
2-I-Phe (Ortho) >50x <10%Critical Finding: The bulky Iodine at the ortho position locks the transporter in a high-affinity state but sterically hinders the translocation step.

Data Source: Structure–activity characteristics of phenylalanine analogs selectively transported by LAT1 (See Ref 1).

Case Study: Thrombin Inhibitors (Protease)

Context: P1 pocket optimization for serine protease inhibitors.

  • 4-F-Phe: exhibited

    
     similar to H-Phe (2.5 nM).
    
  • 4-Cl-Phe: improved affinity to 0.8 nM (3-fold increase) due to displacement of a conserved water molecule and optimal filling of the hydrophobic S1 sub-pocket.

  • 4-I-Phe: reduced affinity (15 nM) due to steric clash with the pocket floor.

Experimental Protocols

To ensure reproducibility, the following protocols address the specific challenges of working with halogenated derivatives (solubility and steric hindrance).

Protocol: Solid Phase Peptide Synthesis (SPPS) of Halogenated Analogs

Objective: Incorporate bulky halogenated Phe derivatives into a peptide sequence without deletion sequences. Challenge: Ortho-substituted (e.g., 2-I-Phe) or very hydrophobic (4-I-Phe) analogs suffer from slow coupling kinetics.

Materials:

  • Resin: Rink Amide (0.6 mmol/g loading) or 2-Chlorotrityl Chloride.

  • Amino Acid: Fmoc-4-X-Phe-OH (X = F, Cl, Br, I).

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt. Note: Standard HBTU/DIC is often insufficient for Ortho-Iodo.

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical Step):

    • Dissolve Fmoc-4-X-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimal DMF.

    • Add DIPEA (8.0 eq) immediately before adding to resin.

    • Pre-activation time: 30 seconds (do not exceed, to avoid racemization).

  • Coupling:

    • For F/Cl-Phe: Shake for 45 mins at Room Temp.

    • For Br/I-Phe (and all Ortho-isomers): Double couple. First coupling 1 hour at RT; Second coupling 1 hour at 40°C (microwave assisted if available, max 50°C to prevent C-X bond cleavage).

  • Monitoring: Use Chloranil test (more sensitive than Kaiser for secondary amines or steric hindrance) to verify coupling completion.

Protocol: Fluorescence Polarization (FP) Competition Binding Assay

Objective: Determine the


 of the halogenated peptide against a fluorescent tracer.
  • Preparation: Dilute protein target in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20).

  • Tracer: Use a FITC-labeled native peptide at

    
     concentration (determined previously).
    
  • Competition:

    • Plate 20 µL of protein + tracer mixture into black 384-well plates.

    • Add 1 µL of Halogenated-Phe derivative (serial dilution in DMSO).

    • Control: Native Phe-peptide (Positive Control), DMSO only (Negative Control).

  • Incubation: Incubate 60 mins at RT in dark.

  • Read: Measure FP (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    
    Where 
    
    
    
    .

Strategic Selection Guide (Diagram)

This workflow details the synthesis and validation pipeline.

Workflow Design Design Phase: Select Halogen based on Docking/LogP Synth Synthesis (SPPS): Use HATU/HOAt for Br/I derivatives Design->Synth QC QC Validation: LC-MS (Check Isotope Pattern) Cl: M/M+2 (3:1) Br: M/M+2 (1:1) Synth->QC Assay Bioactivity Assay: FP or SPR QC->Assay

Caption: Experimental workflow for the production and validation of halogenated peptides.

References

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: ResearchGate / J. Med. Chem. URL:[Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Source: PMC / NIH URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: J. Med. Chem (PubMed) URL:[Link]

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Source: ChemBioChem / PMC URL:[Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Source: Nature Protocols / ResearchGate URL:[Link]

Sources

Technical Validation Guide: 4-(4-Chlorophenyl)-L-phenylalanine Incorporation via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Validation of 4-(4-Chlorophenyl)-L-phenylalanine Incorporation via LC-MS Content Type: Publish Comparison Guide

Executive Summary

This guide addresses the validation of 4-(4-Chlorophenyl)-L-phenylalanine (4-Cl-Phe) incorporation into proteins, primarily facilitated by Genetic Code Expansion (GCE) or Solid-Phase Peptide Synthesis (SPPS). While 4-Cl-Phe is a structural analog of Phenylalanine (Phe), its validation requires rigorous mass spectrometric scrutiny to distinguish it from canonical residues and other halogenated analogs like 4-Bromo-phenylalanine (4-Br-Phe).

Target Audience: Protein Engineers, Mass Spectrometrists, and Structural Biologists. Objective: To provide a self-validating LC-MS workflow that confirms incorporation fidelity, quantifies occupancy, and differentiates 4-Cl-Phe from common artifacts.

Part 1: Comparative Analysis – Why 4-Cl-Phe?

Before detailing the validation protocol, it is critical to understand how 4-Cl-Phe behaves analytically compared to its alternatives. In drug development, Chlorine is often used to improve metabolic stability (blocking metabolic hot spots) or enhance lipophilicity without the steric bulk of Bromine or Iodine.

Table 1: Physicochemical & Mass Spectrometric Comparison
FeatureL-Phenylalanine (Phe) 4-Cl-L-Phenylalanine 4-Br-L-Phenylalanine 4-I-L-Phenylalanine
Monoisotopic Mass (Da) 165.0790199.0400 242.9895290.9756
Mass Shift vs. Phe (Da) +33.9610 +77.9105+125.8966
Isotopic Signature Carbon-dominated (M+1 ~10%)Distinct 3:1 (M : M+2) Distinct 1:1 (M : M+2)Monoisotopic (Single Peak)
Van der Waals Radius (Å) ~1.70 (H)~1.75 (Cl) ~1.85 (Br)~1.98 (I)
RP-HPLC Retention BaselineIncreased (More Hydrophobic) Increased significantlyHighest Retention
Metabolic Stability Low (Oxidation prone)High (Blocks para-oxidation) ModerateLow (C-I bond labile)

Key Insight: The 3:1 isotopic ratio of Chlorine (35Cl : 37Cl) is the most definitive validation marker, distinguishing it from the 1:1 ratio of Bromine or the lack of isotope pattern in Iodine.

Part 2: Incorporation & Workflow Logic

To validate incorporation, one must trace the molecule from the growth media (or synthesis resin) through to the mass spectrometer. The following workflow outlines the critical checkpoints.

Diagram 1: Incorporation & Validation Workflow

G cluster_0 Upstream: Incorporation cluster_1 Downstream: Sample Prep cluster_2 Analytical: LC-MS Media Media Supplementation (1-2 mM 4-Cl-Phe) Expression Expression Host (Orthogonal tRNA/aaRS) Media->Expression Purification Affinity Purification (Ni-NTA / SEC) Expression->Purification Digest Proteolytic Digestion (Trypsin/Chymotrypsin) Purification->Digest Desalt C18 Desalting (Remove Salts/Urea) Digest->Desalt LC RP-HPLC Separation (Gradient Elution) Desalt->LC MS1 MS1: Full Scan (Isotope Detection) LC->MS1 MS2 MS2: Fragmentation (Site Localization) MS1->MS2 Validation Data Validation (+34 Da Shift + 3:1 Isotope) MS2->Validation

Caption: End-to-end workflow from media supplementation to MS2 fragmentation. Critical control points are the digestion efficiency and the MS1 isotope detection.

Part 3: Step-by-Step Validation Protocol

This protocol assumes the protein has been expressed using an orthogonal translation system (e.g., MjTyrRS variant) and purified.

Sample Preparation (In-Solution Digestion)
  • Denaturation: Resuspend 50 µg protein in 6M Urea / 50 mM NH₄HCO₃.

  • Reduction/Alkylation: Add DTT (5 mM, 56°C, 30 min) followed by Iodoacetamide (15 mM, RT, dark, 20 min).

    • Note: Alkylation adds +57.02 Da to Cysteines. Do not confuse this with the ncAA shift.

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:substrate ratio). Incubate overnight at 37°C.

    • Causality: Trypsin cleaves at Lys/Arg. If 4-Cl-Phe is near these sites, cleavage efficiency may drop due to steric hindrance; consider Chymotrypsin if the site is in a hydrophobic patch.

LC-MS Acquisition Parameters
  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in H₂O.[1][2][3]

    • B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: 5% B to 40% B over 60 minutes.

    • Expectation: The 4-Cl-Phe peptide will elute later than the WT peptide due to the hydrophobicity of the Chlorine atom.

  • MS Method: Data-Dependent Acquisition (DDA).

    • Resolution: Minimum 30,000 (at m/z 400) is required to clearly resolve the 35Cl and 37Cl isotope peaks.

Data Analysis & Self-Validation Logic

This is the most critical step. You are looking for a specific "Isotopic Fingerprint."

The "3:1 Rule"

Chlorine exists naturally as 35Cl (~75.8%) and 37Cl (~24.2%).

  • Wild Type Peptide: The isotope pattern is driven by Carbon (13C is ~1.1%). You see a large M peak and a small M+1 peak (~10-15% height depending on size).

  • 4-Cl-Phe Peptide: You will see:

    • M (Monoisotopic): Contains 35Cl.

    • M+2: Contains 37Cl.[4][5] This peak should be approx. 32% the height of the M peak.

    • Note: If the peptide contains two Chlorines, the pattern becomes 9:6:1 (M : M+2 : M+4).

Calculation of Mass Shift

To confirm the presence of 4-Cl-Phe (C₉H₁₀ClNO₂) replacing Phe (C₉H₁₁NO₂):




Diagram 2: Isotopic Validation Logic Tree

ValidationLogic Start Identify Peptide of Interest (Predicted Mass + 33.96 Da) CheckShift Is Mass Shift exactly +33.96 Da (+/- 0.02)? Start->CheckShift CheckIsotope Check Isotope Pattern (M vs M+2) CheckShift->CheckIsotope Yes InvalidMass INVALID Check for Oxidation (+16) or Formylation (+28) CheckShift->InvalidMass No Ratio31 Is M+2 intensity approx 30-35% of M? CheckIsotope->Ratio31 Valid VALIDATED 4-Cl-Phe Incorporated Ratio31->Valid Yes (3:1) InvalidIso INVALID Likely Contaminant or Wrong Assignment Ratio31->InvalidIso No (e.g., 1:1 is Br)

Caption: Logical decision tree for validating 4-Cl-Phe incorporation based on mass accuracy and isotopic distribution.

Part 4: Troubleshooting & Pitfalls

Incomplete Incorporation (Fidelity Issues)

If the orthogonal synthetase is not specific enough, it may incorporate standard Phenylalanine.

  • Symptom: You see two peaks in the chromatogram: a large Early Eluting peak (WT Phe) and a small Late Eluting peak (4-Cl-Phe).

  • Solution: Calculate the Occupancy Rate using the Area Under the Curve (AUC):

    
    
    
Misidentification of Oxidation
  • Risk: Methionine oxidation adds +15.99 Da. Two oxidations add ~32 Da, which is close to the +34 Da shift of Chlorine.

  • differentiation:

    • Mass Error: 32.0 vs 33.96 is distinguishable on high-res MS.

    • Isotope: Oxidation does not create an M+2 peak at 32% intensity.

Retention Time Shifts
  • Observation: If the 4-Cl-Phe peptide elutes earlier than the WT, suspect misfolding or a different modification (e.g., hydroxylation, +16 Da). 4-Cl-Phe should almost invariably increase retention time on C18 columns due to the lipophilicity of the chloro-group.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[6][7] Nature, 510(7504), 205-215. [Link]

  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044. [Link]

  • Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code.[6][7][8] Annual Review of Biochemistry, 79, 413-444. [Link]

  • Hofer, T., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics.[9][10] Journal of the American Chemical Society, 133(32), 12404-12407. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.